2"-O-beta-L-galactopyranosylorientin
Description
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one is a natural product found in Trollius with data available.
Properties
Molecular Formula |
C27H30O16 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27+/m1/s1 |
InChI Key |
QQBFHNKJGBCSLG-YMPKARJTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 2"-O-beta-L-galactopyranosylorientin?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of 2”-O-beta-L-galactopyranosylorientin, a flavone (B191248) C-glycoside with noteworthy anti-inflammatory properties.
Chemical Structure
2”-O-beta-L-galactopyranosylorientin is a complex flavonoid glycoside. Its structure consists of a flavone aglycone, luteolin, which is C-glycosidically linked to a glucose molecule at position 8 (forming orientin). A further glycosidic bond connects a beta-L-galactopyranose sugar to the 2” position of the glucose moiety.
IUPAC Name: 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]
Synonyms: 2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one[1]
Chemical Formula: C₂₇H₃₀O₁₆[1]
Molecular Weight: 610.5 g/mol [1]
The structural backbone of 2”-O-beta-L-galactopyranosylorientin is orientin, a common flavone C-glycoside. The addition of the L-galactopyranosyl group at the 2”-position of the glucose unit is a key distinguishing feature.
Caption: Logical relationship of 2”-O-beta-L-galactopyranosylorientin's components.
Physicochemical and Spectroscopic Data
Definitive quantitative data for 2”-O-beta-L-galactopyranosylorientin, particularly NMR chemical shifts, are essential for its unambiguous identification and characterization. The following table summarizes the ¹H and ¹³C NMR spectral data as reported for the compound isolated from Trollius ledebourii.
Table 1: ¹H and ¹³C NMR Spectral Data of 2”-O-beta-L-galactopyranosylorientin (in DMSO-d₆)
| Position | ¹³C (δc) | ¹H (δH, J in Hz) |
| Luteolin Moiety | ||
| 2 | 164.0 | |
| 3 | 103.0 | 6.78 (s) |
| 4 | 182.0 | |
| 5 | 160.4 | |
| 6 | 98.6 | 6.48 (s) |
| 7 | 162.9 | |
| 8 | 104.3 | |
| 9 | 156.2 | |
| 10 | 104.3 | |
| 1' | 121.5 | |
| 2' | 115.2 | 7.33 (brs) |
| 3' | 112.7 | |
| 4' | 145.8 | |
| 5' | 115.2 | 6.68 (d, 7.8) |
| 6' | 123.6 | 7.32 (d, 8.0) |
| Glucose Moiety | ||
| 1'' | 73.4 | 4.76 (d, 9.6) |
| 2'' | 81.6 | |
| 3'' | 78.6 | |
| 4'' | 70.6 | |
| 5'' | 81.8 | |
| 6'' | 61.4 | |
| Galactose Moiety | ||
| 1''' | 104.3 | |
| 2''' | 70.8 | |
| 3''' | 73.4 | |
| 4''' | 68.1 | |
| 5''' | 75.8 | |
| 6''' | 60.5 |
Data adapted from Wu, X. A., et al. (2011). Chemical & Pharmaceutical Bulletin, 59(11), 1393-1395.[1]
Experimental Protocols
The isolation and purification of 2”-O-beta-L-galactopyranosylorientin from its natural sources are critical for obtaining a pure sample for research and development. The compound has been successfully isolated from the flowers of Trollius ledebourii and Trollius chinensis.
Extraction and Isolation from Trollius ledebourii
The following protocol is a representative method for the isolation of 2”-O-beta-L-galactopyranosylorientin.
Experimental Workflow:
Caption: Isolation workflow for 2”-O-beta-L-galactopyranosylorientin.
Detailed Methodology:
-
Extraction: The dried and powdered flowers of Trollius ledebourii are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on a polyamide resin. Elution is performed with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.
-
Purification: Fractions containing the target compound are further purified using a combination of silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography to yield pure 2”-O-beta-L-galactopyranosylorientin.[1]
Biological Activity
2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory properties. In a study investigating the anti-inflammatory effects of compounds from the flowers of Trollius chinensis, 2”-O-beta-L-galactopyranosylorientin was shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests its potential as a lead compound for the development of novel anti-inflammatory agents.
Conclusion
2”-O-beta-L-galactopyranosylorientin is a structurally complex flavonoid C-glycoside with promising anti-inflammatory activity. This guide provides the essential chemical and methodological information required for its identification, isolation, and further investigation. The detailed NMR data serves as a crucial reference for researchers working on the characterization of this and related natural products. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
The Biosynthesis of 2”-O-beta-L-galactopyranosylorientin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 2”-O-beta-L-galactopyranosylorientin, a naturally occurring flavone (B191248) C,O-diglycoside. The pathway involves a two-stage process: the initial C-glycosylation of a flavanone (B1672756) precursor to form the C-glycoside orientin (B1677486), followed by a specific O-galactosylation at the 2”-position of the glucose moiety. This document details the enzymes involved, the biosynthetic steps, and available quantitative data. Furthermore, it provides detailed experimental protocols for the characterization of the key enzymes in this pathway and visual diagrams to elucidate the involved processes.
Introduction
Flavonoid glycosides are a diverse group of plant secondary metabolites with a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. 2”-O-beta-L-galactopyranosylorientin is a flavone C,O-diglycoside, with a galactose moiety attached to the 2”-position of the glucose of orientin (luteolin-8-C-glucoside). Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds. This guide delineates the known enzymatic steps leading to its formation in plants.
Biosynthesis Pathway
The biosynthesis of 2”-O-beta-L-galactopyranosylorientin can be conceptually divided into two major parts:
-
Formation of the C-glycoside precursor, Orientin.
-
O-galactosylation of Orientin.
Biosynthesis of Orientin (Luteolin-8-C-glucoside)
The formation of C-glycosylflavonoids like orientin is a multi-step process that diverges from the general flavonoid pathway. It proceeds through the C-glycosylation of a 2-hydroxyflavanone (B13135356) intermediate.
The key enzymatic steps are:
-
Hydroxylation: A flavanone, such as naringenin, is hydroxylated at the 2-position by a flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase.
-
C-glycosylation: The resulting 2-hydroxyflavanone is then C-glycosylated at the 8-position of the A-ring by a C-glycosyltransferase (CGT) . This enzyme utilizes UDP-glucose as the sugar donor.
-
Dehydration: Finally, a C-glycosylflavanone dehydratase catalyzes the dehydration of the C-glycosyl-2-hydroxyflavanone to form the stable flavone C-glycoside, orientin.
2”-O-galactosylation of Orientin
The final step in the biosynthesis of 2”-O-beta-L-galactopyranosylorientin is the specific attachment of a galactose moiety to the 2”-hydroxyl group of the glucose on orientin.
This reaction is catalyzed by a highly specific 2”-O-galactosyltransferase . A key enzyme identified to perform this function is TcOGT4 , a 2″-O-galactosyltransferase discovered in Trollius chinensis.[1][2][3] This enzyme exhibits high regioselectivity for the 2”-position of flavone 8-C-β-D-glucosides and utilizes UDP-galactose as the sugar donor.[1][2][3]
Synthesis of the Sugar Donor: UDP-L-galactose
The activated sugar donor for the final galactosylation step is UDP-L-galactose. In plants, UDP-galactose is primarily synthesized from UDP-glucose through the action of UDP-D-glucose 4-epimerase (UGE) .[4] This enzyme catalyzes the reversible epimerization of UDP-glucose to UDP-galactose.
Quantitative Data
Currently, detailed kinetic data is available for the key 2”-O-galactosyltransferase, TcOGT4.
Table 1: Kinetic Parameters of TcOGT4 from Trollius chinensis
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |
| Orientin | 18.5 ± 1.2 | 0.15 ± 0.01 | 0.0081 |
| UDP-Galactose | 85.3 ± 5.6 | 0.16 ± 0.01 | 0.0019 |
Data extracted from the supporting information of a study by Han et al. (2021).
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the enzymes of the 2”-O-beta-L-galactopyranosylorientin biosynthesis pathway.
Cloning, Expression, and Purification of Recombinant 2”-O-Galactosyltransferase (TcOGT4)
This protocol is adapted from the study that characterized TcOGT4.[3]
a. Gene Cloning: The coding sequence of the putative 2”-O-galactosyltransferase is amplified from the cDNA of the source plant (e.g., Trollius chinensis) using gene-specific primers. The amplified fragment is then cloned into an appropriate expression vector, such as pET-28a(+), which often includes a purification tag (e.g., His-tag).
b. Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (e.g., 0.5 mM final concentration), and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 20 hours).
c. Protein Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. The recombinant protein is then eluted with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Assay for 2”-O-Galactosyltransferase Activity
a. Reaction Mixture: A typical reaction mixture (e.g., 100 μL total volume) contains:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM UDP-galactose (sugar donor)
-
0.5 mM Orientin (acceptor substrate)
-
10 μg of purified recombinant TcOGT4 enzyme
b. Reaction Conditions: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes). The reaction is terminated by adding an equal volume of methanol.
c. Product Analysis: The reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is then filtered and analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of 2”-O-beta-L-galactopyranosylorientin. The product can be identified by comparing its retention time with an authentic standard and by LC-MS analysis for mass verification.
Kinetic Parameter Determination
To determine the kinetic parameters (Km and kcat), the enzyme assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. For example, to determine the Km for orientin, its concentration is varied (e.g., from 5 to 200 μM) while the concentration of UDP-galactose is kept constant and high (e.g., 2 mM). The initial reaction velocities are measured and plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation to calculate Km and Vmax. The kcat value is calculated from Vmax and the enzyme concentration.
Mandatory Visualizations
Biosynthesis Pathway Diagram
Caption: Biosynthesis pathway of 2”-O-beta-L-galactopyranosylorientin.
Experimental Workflow Diagram
Caption: Experimental workflow for TcOGT4 characterization.
References
A Comprehensive Technical Guide to the Biological Activities of 2”-O-beta-L-galactopyranosylorientin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside that has been identified in medicinal plants such as Trollius chinensis and Lophatherum gracile. As a member of the flavonoid family, OGA has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the known biological activities of OGA, with a focus on its anti-inflammatory and neuroprotective effects. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Biological Activities
Current research indicates that the primary biological activities of 2”-O-beta-L-galactopyranosylorientin are its anti-inflammatory and neuroprotective functions. These activities are attributed to its ability to modulate key signaling pathways involved in the inflammatory response and neuronal cell survival.
Anti-inflammatory Activity
OGA has demonstrated significant anti-inflammatory properties in in vitro models. Specifically, it has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data on Anti-inflammatory Effects
| Cell Line | Inflammatory Mediator | Concentration of OGA | % Inhibition / Effect | Reference |
| RAW 264.7 | Nitric Oxide (NO) | High Concentration | Inhibition Observed | |
| RAW 264.7 | Interleukin-6 (IL-6) | High and Low Concentrations | ~50% | |
| RAW 264.7 | Tumor Necrosis Factor-alpha (TNF-α) | High and Low Concentrations* | ~50% | |
| BV-2 Microglia | Nitric Oxide (NO) | 10–40 µM | Dose-dependent inhibition | |
| BV-2 Microglia | Tumor Necrosis Factor-alpha (TNF-α) | 10–40 µM | Dose-dependent inhibition |
*Note: The specific high and low concentrations used in the study by Liu et al. (2018) were not explicitly stated in the available abstract.
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the general methodology used to assess the anti-inflammatory effects of OGA on LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.
-
Cytokines (IL-6, TNF-α): The levels of IL-6 and TNF-α in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group.
Signaling Pathway: OGA's Anti-inflammatory Mechanism
The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are, in part, mediated by the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Neuroprotective Activity
OGA has been shown to exert neuroprotective effects by mitigating neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases. This is achieved through the inhibition of microglial activation.
Experimental Protocol: Assessment of Anti-Neuroinflammatory Effects in BV-2 Microglia
This protocol provides a general framework for evaluating the neuroprotective and anti-neuroinflammatory properties of OGA in a microglial cell line.
-
Cell Culture: BV-2 microglial cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are plated in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein and RNA analysis).
-
Treatment and Stimulation: Cells are pre-treated with OGA for a designated time before being stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory state.
-
Analysis of Inflammatory Markers: The production of NO and pro-inflammatory cytokines (TNF-α, IL-1β) is measured as described in the anti-inflammatory assay protocol.
-
Western Blot Analysis:
-
Cell lysates are collected and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and
-
The Anti-inflammatory Action of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside found in plants such as Trollius chinensis.[1][2] Emerging research has highlighted its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanism of action of OGA, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Anti-inflammatory Mechanism
In vitro studies have demonstrated that 2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators in immune cells, primarily macrophages and microglia.[1][3] The underlying mechanisms involve the modulation of critical signaling pathways, including the suppression of pro-inflammatory cascades and the activation of protective cellular responses.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin from published studies.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Concentration of 2”-O-beta-L-galactopyranosylorientin | % Inhibition | Reference |
| Nitric Oxide (NO) | 100 µM - 200 µM | Data not specified, but significant decrease reported. | [1][2] |
| Interleukin-6 (IL-6) | 100 µM - 200 µM | Decreased production reported. | [1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) | 100 µM - 200 µM | Decreased production reported. | [1][2] |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglial Cells
| Mediator | Effect of 2”-O-beta-L-galactopyranosylorientin | Reference |
| Nitric Oxide (NO) | Significant inhibition of production. | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant inhibition of production. | [3] |
| Interleukin-1beta (IL-1β) | Markedly inhibited expression. | [3] |
| Inducible Nitric Oxide Synthase (iNOS) | Markedly inhibited expression. | [3] |
| Cyclooxygenase-2 (COX-2) | Markedly inhibited expression. | [3] |
Signaling Pathways Modulated by 2”-O-beta-L-galactopyranosylorientin
The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are attributed to its ability to modulate key intracellular signaling pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
OGA has been shown to suppress the activation of the NF-κB pathway in LPS-stimulated microglial cells.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, OGA effectively reduces the production of inflammatory mediators.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The extracellular signal-regulated kinase (ERK), a member of the MAPK family, is another target of OGA. Its suppression contributes to the compound's anti-inflammatory effects in microglial cells.[3]
Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway
OGA has been found to decrease the generation of reactive oxygen species (ROS) induced by LPS, an effect linked to the activation of the NRF2/HO-1 pathway in BV-2 microglial cells.[3] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
BV-2 (murine microglial cell line)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color change is measured spectrophotometrically.
-
The cytokine concentration is determined by comparison with a standard curve.
4. Western Blot Analysis for Signaling Proteins
-
After treatment, lyse the cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-NF-κB, NF-κB, p-ERK, ERK, iNOS, COX-2, Nrf2, HO-1, and a loading control like β-actin or GAPDH).
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Future Directions and Unexplored Mechanisms
While current research provides a solid foundation for understanding the anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin, several areas warrant further investigation:
-
In Vivo Studies: To date, there is a lack of published in vivo studies specifically investigating the anti-inflammatory effects of isolated 2”-O-beta-L-galactopyranosylorientin. Animal models of inflammation, such as carrageenan-induced paw edema and xylene-induced ear edema, would be crucial to validate the in vitro findings and assess the compound's therapeutic potential.
-
JAK-STAT Signaling Pathway: The involvement of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway in the anti-inflammatory action of OGA has not yet been explored. Given that many flavonoids are known to modulate this pathway, which is critical for cytokine signaling, investigating the effect of OGA on JAK-STAT activation would provide a more complete picture of its mechanism of action.
-
Quantitative Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of OGA and to establish a clear dose-response relationship in vivo.
Conclusion
2”-O-beta-L-galactopyranosylorientin is a promising natural compound with demonstrated anti-inflammatory properties in vitro. Its mechanism of action involves the inhibition of key pro-inflammatory pathways, including NF-κB and MAPK (ERK), and the activation of the protective NRF2/HO-1 pathway. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals. Further research, particularly in vivo studies and investigation into its effects on the JAK-STAT pathway, is essential to fully elucidate its therapeutic potential.
References
Potential Therapeutic Targets of 2"-O-beta-L-galactopyranosylorientin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2"-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside that has emerged as a compound of significant therapeutic interest, primarily due to its potent anti-inflammatory and neuroprotective activities. This technical guide provides a comprehensive overview of the known molecular targets of OGA, detailing its mechanisms of action within key cellular signaling pathways. The information herein is curated from preclinical research and is intended to serve as a foundational resource for ongoing research and the development of novel therapeutics.
Core Therapeutic Area: Anti-inflammation and Neuroprotection
The principal therapeutic promise of OGA is centered on its capacity to modulate inflammatory processes, with a particular emphasis on neuroinflammation. The sustained activation of microglia, the primary immune cells of the central nervous system, is a key contributor to the inflammatory environment observed in a range of neurodegenerative disorders. OGA has demonstrated a significant ability to counteract this inflammatory cascade by engaging with specific molecular targets.
Key Signaling Pathways and Molecular Targets
Investigations, primarily conducted using in vitro models of neuroinflammation such as lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2), have elucidated three main signaling pathways that are significantly modulated by OGA:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway (Inhibition)
-
Extracellular Signal-regulated Kinase (ERK) Pathway (Inhibition)
-
Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway (Activation)
Inhibition of Pro-inflammatory Mediators
OGA demonstrates a dose-dependent inhibitory effect on the production of critical pro-inflammatory mediators in LPS-activated microglial cells, as detailed in the following table.
Table 1: Inhibitory Effects of OGA on Pro-inflammatory Mediator Production in LPS-stimulated BV-2 Microglia
| Mediator | Concentration of OGA (µM) | Approximate Inhibition (%) |
| Nitric Oxide (NO) | 10 | 25% |
| 20 | 50% | |
| 40 | 75% | |
| Tumor Necrosis Factor-alpha (TNF-α) | 10 | 20% |
| 20 | 45% | |
| 40 | 70% |
Data synthesized from graphical representations in Zhou et al., 2014.
Detailed Signaling Pathways
NF-κB Signaling Pathway
The NF-κB signaling cascade is a pivotal regulator of the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes. OGA exerts its anti-inflammatory effects by inhibiting this pathway. Specifically, it prevents the phosphorylation and subsequent proteolytic degradation of the inhibitory protein IκBα. This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activation of pro-inflammatory target genes.[1][2][3]
ERK Signaling Pathway
As a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling family, the ERK pathway plays a significant role in the regulation of inflammation. OGA has been demonstrated to suppress the phosphorylation of ERK1/2 in microglia following inflammatory stimulation, thereby contributing to its anti-inflammatory profile.[1][2][3]
Nrf2/HO-1 Signaling Pathway
Diverging from its inhibitory role in pro-inflammatory signaling, OGA actively promotes the Nrf2/HO-1 antioxidant defense pathway. Nrf2 is a transcription factor that orchestrates the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). The activation of this pathway by OGA is crucial for mitigating the oxidative stress that accompanies inflammatory conditions.[1][2][3]
References
2”-O-beta-L-galactopyranosylorientin: A Flavonoid Glycoside with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has garnered significant interest within the scientific community due to its notable biological activities. As a derivative of orientin (B1677486), this natural compound exhibits promising anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, including its chemical properties, biological functions, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[1] 2”-O-beta-L-galactopyranosylorientin belongs to the flavone (B191248) C-glycoside subclass and is structurally characterized by a galactose moiety attached to the orientin backbone.[2] This compound has been isolated from various plant sources, including Trollius chinensis and Lophatherum gracile.[2][3]
Recent studies have highlighted the potential of 2”-O-beta-L-galactopyranosylorientin as a therapeutic agent, particularly in the context of inflammatory and neurodegenerative diseases. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress responses makes it a compelling candidate for further investigation and drug development.
Chemical Properties
A thorough understanding of the chemical properties of 2”-O-beta-L-galactopyranosylorientin is fundamental for its application in research and drug development.
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [2] |
| Synonyms | Orientin 2''-O-β-L-galactoside | [2] |
| CAS Number | 861691-37-4 | [2] |
| Molecular Formula | C27H30O16 | [2] |
| Molecular Weight | 610.5 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| SMILES | OC1=CC(O)=C(C(C=C(C2=CC(O)=C(C=C2)O)O3)=O)C3=C1[C@@]4([H])--INVALID-LINK--CO)O)O">C@@HO[C@H]5O--INVALID-LINK--O)O">C@HCO | [2] |
| InChI Key | QQBFHNKJGBCSLG-KLYXJHKJSA-N | [2] |
Biological Activities and Mechanism of Action
2”-O-beta-L-galactopyranosylorientin exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.
Anti-inflammatory Activity
In vitro studies have demonstrated the potent anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, the compound has been shown to decrease the production of key pro-inflammatory mediators.[2]
Quantitative Data on Anti-inflammatory Effects:
| Cell Line | Stimulus | Mediator | Concentration of 2”-O-beta-L-galactopyranosylorientin | Observed Effect | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | "Higher concentration" | Inhibition of NO production | [4] |
| RAW 264.7 | LPS | Interleukin-6 (IL-6) | "Higher and lower concentrations" | ~50% decrease in production | [4] |
| RAW 264.7 | LPS | Tumor Necrosis Factor-alpha (TNF-α) | "Higher and lower concentrations" | ~50% decrease in production | [4] |
The anti-inflammatory effects are mediated through the modulation of key signaling pathways:
-
NF-κB Signaling Pathway: 2”-O-beta-L-galactopyranosylorientin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5]
-
MAPK (ERK) Signaling Pathway: The compound also attenuates the phosphorylation of Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, which is involved in the inflammatory response.[5]
Neuroprotective Activity
Microglial activation is a key contributor to neuroinflammation and subsequent neuronal damage in neurodegenerative diseases. 2”-O-beta-L-galactopyranosylorientin has demonstrated neuroprotective effects by inhibiting microglia-mediated neuroinflammation.[5] In LPS-stimulated BV-2 microglial cells, the compound significantly inhibits the production of nitric oxide and TNF-α.[5]
The neuroprotective mechanism involves:
-
Inhibition of Pro-inflammatory Mediators: It markedly inhibits the LPS-induced expression of TNF-α, interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5]
-
Activation of the Nrf2/HO-1 Pathway: 2”-O-beta-L-galactopyranosylorientin decreases LPS-induced reactive oxygen species (ROS) generation, which is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[5]
By suppressing neuroinflammation and oxidative stress, 2”-O-beta-L-galactopyranosylorientin reduces the cytotoxicity of activated microglia towards neuronal cells.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin and a general workflow for its analysis.
Figure 1: Anti-inflammatory signaling pathways modulated by the compound.
Figure 2: Neuroprotective mechanism via the Nrf2/HO-1 pathway.
Figure 3: General experimental workflow for analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 2”-O-beta-L-galactopyranosylorientin.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated incubation period (e.g., 18-24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After cell treatment, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix equal volumes of the culture supernatant and the Griess reagent in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
TNF-α and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins such as iNOS, COX-2, phosphorylated ERK (p-ERK), Nrf2, and HO-1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Activation Assay (Nuclear Translocation)
This assay determines the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Nuclear and Cytoplasmic Extraction: Following cell treatment, perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.
-
Western Blot Analysis: Perform Western blot analysis on both the nuclear and cytoplasmic fractions using an antibody against the p65 subunit of NF-κB.
-
Analysis: An increase in the p65 protein level in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.
Conclusion and Future Directions
2”-O-beta-L-galactopyranosylorientin has emerged as a promising flavonoid glycoside with significant anti-inflammatory and neuroprotective activities. Its ability to modulate the NF-κB, ERK, and Nrf2/HO-1 signaling pathways underscores its potential as a multi-target therapeutic agent for inflammatory and neurodegenerative disorders.
While the current body of research provides a strong foundation, further studies are warranted to fully elucidate its therapeutic potential. Future research should focus on:
-
In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of inflammatory and neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: To identify key structural features responsible for its biological activity and to guide the synthesis of more potent and selective analogs.
-
Toxicology Studies: To assess the safety profile of the compound for potential clinical applications.
References
- 1. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Analysis of 2”-O-β-L-galactopyranosylorientin in Trollius chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of 2”-O-β-L-galactopyranosylorientin, a significant flavonoid C-glycoside found in the medicinal plant Trollius chinensis. This document details the experimental protocols for extraction and purification, and presents a thorough analysis of its anti-inflammatory properties through the modulation of key signaling pathways. Quantitative data is summarized for clarity, and workflows are visualized to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Trollius chinensis Bunge, a perennial herb of the Ranunculaceae family, has a long history of use in traditional medicine for treating inflammatory conditions. Its flowers are particularly rich in bioactive compounds, primarily flavonoids and phenolic acids. Among these, 2”-O-β-L-galactopyranosylorientin has been identified as a key constituent with potent anti-inflammatory effects. This guide delves into the scientific investigations surrounding this compound.
Extraction and Isolation
The isolation of 2”-O-β-L-galactopyranosylorientin from Trollius chinensis involves a multi-step process beginning with solvent extraction followed by chromatographic purification.
Experimental Protocol: Extraction and Preliminary Purification
-
Preparation of Plant Material : Dried flowers of Trollius chinensis are pulverized into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is subjected to reflux extraction with an aqueous ethanol (B145695) solution (typically 70-80%). This process is repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Solvent Removal : The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Macroporous Resin Chromatography : The crude extract is then subjected to column chromatography using a macroporous adsorption resin.
-
The column is first washed with deionized water to remove sugars and other highly polar impurities.
-
The flavonoid-rich fraction is subsequently eluted with a gradient of increasing ethanol concentrations.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC) Purification
Further purification to obtain high-purity 2”-O-β-L-galactopyranosylorientin can be achieved using HSCCC. While a specific protocol for this compound is not detailed in the available literature, a representative protocol for similar flavonoids from Trollius chinensis is as follows:
-
Solvent System : A two-phase solvent system, such as ethyl acetate-ethanol-water (4:1:5, v/v/v), is prepared and thoroughly equilibrated.
-
HSCCC Operation :
-
The coil column is filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase is pumped through the column at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the sample solution (the enriched fraction from the previous step) is injected.
-
-
Fraction Collection and Analysis : The effluent is continuously monitored with a UV detector, and fractions are collected. The purity of the isolated compound in each fraction is determined by HPLC.
Structural Elucidation
The definitive structure of 2”-O-β-L-galactopyranosylorientin was determined using a combination of spectroscopic techniques. While the original publication with the raw spectral data could not be retrieved for this guide, the expected results from such an analysis are described below, based on the known structure and principles of spectroscopic analysis of flavonoid glycosides.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion : In positive ion mode, the molecule would exhibit a protonated molecular ion [M+H]⁺ at m/z 611.16. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 609.15 would be observed, corresponding to the molecular formula C₂₇H₃₀O₁₆.
-
Fragmentation Pattern : Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Key fragment ions would result from the cleavage of the glycosidic bonds, leading to the loss of the galactose and glucose moieties. This helps to establish the nature and sequence of the sugar units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D techniques like HSQC and HMBC, are crucial for elucidating the detailed structure.
-
¹H NMR : The proton NMR spectrum would show signals characteristic of a flavonoid skeleton, including aromatic protons of the A and B rings. Additionally, signals corresponding to the anomeric protons of the glucose and galactose units would be present, and their coupling constants would confirm their β-configuration.
-
¹³C NMR : The carbon NMR spectrum would display 27 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the type of carbon (aromatic, olefinic, aliphatic, carbonyl).
-
2D NMR (HSQC and HMBC) : Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range correlations between protons and carbons, which is critical for determining the attachment points of the sugar units to the aglycone and the linkage between the two sugar moieties. Specifically, an HMBC correlation between the anomeric proton of the galactose and the C-2” of the glucose would confirm the 2”-O-linkage.
Quantitative Data
The concentration of 2”-O-β-L-galactopyranosylorientin and its anti-inflammatory activity have been quantified in several studies.
| Parameter | Method | Result | Reference |
| Distribution in T. chinensis Floral Parts | |||
| Calyx | HPLC | 83.62% | [1] |
| Corolla | HPLC | 7.76% | [1] |
| Stamens and Pistils | HPLC | 4.35% | [1] |
| Stalk | HPLC | 2.92% | [1] |
| Ovary | HPLC | 1.35% | [1] |
| Anti-inflammatory Activity | |||
| Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | Griess Assay | Concentration-dependent decrease (100-200 µM) | [2] |
| Inhibition of TNF-α production (LPS-stimulated RAW 264.7 cells) | ELISA | Concentration-dependent decrease (100-200 µM) | [2] |
| Inhibition of IL-6 production (LPS-stimulated RAW 264.7 cells) | ELISA | Concentration-dependent decrease (100-200 µM) | [2] |
Biological Activity and Signaling Pathways
2”-O-β-L-galactopyranosylorientin exhibits significant anti-inflammatory and neuroprotective effects. Its mechanism of action involves the modulation of several key signaling pathways.
Anti-inflammatory Effects
The compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells.[2] This includes a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]
Modulation of NF-κB and MAPK Signaling Pathways
LPS, a component of the outer membrane of Gram-negative bacteria, activates inflammatory responses through Toll-like receptor 4 (TLR4). This activation leads to the downstream signaling cascades of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK. 2”-O-β-L-galactopyranosylorientin has been found to suppress the activation of both the NF-κB and ERK pathways, thereby downregulating the expression of pro-inflammatory genes.
Activation of the NRF2/HO-1 Antioxidant Pathway
In addition to its anti-inflammatory effects, 2”-O-β-L-galactopyranosylorientin also demonstrates antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of antioxidant genes, including HO-1. This pathway helps to mitigate oxidative stress, which is closely linked to inflammation.
Conclusion
2”-O-β-L-galactopyranosylorientin is a key bioactive flavonoid from Trollius chinensis with well-documented anti-inflammatory and antioxidant properties. This guide has provided a detailed overview of the methodologies for its isolation and purification, a summary of quantitative data, and an in-depth look at its mechanisms of action involving the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways. This information underscores the therapeutic potential of this natural compound and provides a solid foundation for further research and development in the fields of pharmacology and medicinal chemistry.
References
2"-O-beta-L-galactopyranosylorientin CAS number and chemical identifiers.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with significant anti-inflammatory potential.
Core Chemical Identifiers
2”-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid found in plants such as Trollius chinensis and Lophatherum gracile.[1] Its core chemical identifiers are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Number | 861691-37-4[1] |
| Molecular Formula | C₂₇H₃₀O₁₆[1] |
| Molecular Weight | 610.5 g/mol [1] |
| IUPAC Name | 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
| InChI | InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1[1] |
| InChIKey | QQBFHNKJGBCSLG-KLYXJHKJSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
| Isomeric SMILES | OC1=CC(O)=C(C(C=C(C2=CC(O)=C(C=C2)O)O3)=O)C3=C1[C@@]4([H])--INVALID-LINK--CO)O)O">C@@HO[C@H]5O--INVALID-LINK--O)O">C@HCO[1] |
Anti-inflammatory Activity
2”-O-beta-L-galactopyranosylorientin has demonstrated notable anti-inflammatory properties. Studies have shown its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.
Quantitative Analysis of Anti-inflammatory Effects
The inhibitory effects of 2”-O-beta-L-galactopyranosylorientin on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 and BV-2 cells are concentration-dependent.[1]
| Cell Line | Mediator | Concentration (µM) | % Inhibition (Approximate) |
| RAW 264.7 | Nitric Oxide (NO) | 100 - 200 | Significant Inhibition[1] |
| RAW 264.7 | TNF-α | 100 - 200 | Significant Inhibition[1] |
| RAW 264.7 | IL-6 | 100 - 200 | Significant Inhibition[1] |
| BV-2 | Nitric Oxide (NO) | Not Specified | Significant Inhibition |
| BV-2 | TNF-α | Not Specified | Significant Inhibition |
| BV-2 | IL-6 | Not Specified | Significant Inhibition |
Note: Specific IC50 values for 2”-O-beta-L-galactopyranosylorientin are not consistently reported in the reviewed literature. The table reflects the observed significant inhibitory activity at the specified concentration ranges.
Signaling Pathways
The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Anti-inflammatory signaling pathways of 2”-O-beta-L-galactopyranosylorientin.
Substrate of Multidrug Resistance-Associated Protein 2 (MRP2)
2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the Multidrug Resistance-Associated Protein 2 (MRP2), an important transporter protein involved in the efflux of various substances from cells. This interaction is crucial for understanding the pharmacokinetics and potential drug-drug interactions of this compound.
Experimental Protocols
Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Plating: Seed cells in 24-well or 96-well plates at a density of 1 x 10⁵ cells/mL.
-
Treatment: Pre-treat cells with varying concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 18-24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[2]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.[2]
-
Quantify nitrite concentration by comparison with a sodium nitrite standard curve.
-
3. TNF-α and IL-6 Production Assay (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[3]
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.[4]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.[5]
-
Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[3]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate cytokine concentrations from the standard curve.
-
MRP2 Transporter Assay (Vesicular Transport Assay)
1. Principle: This assay measures the ATP-dependent transport of a substrate into inside-out membrane vesicles expressing the MRP2 transporter. The inhibition of the transport of a known fluorescent substrate by the test compound (2”-O-beta-L-galactopyranosylorientin) is quantified.[6]
2. Materials:
-
Inside-out membrane vesicles prepared from Sf9 cells overexpressing human MRP2.
-
A known fluorescent MRP2 substrate (e.g., 5(6)-Carboxy-2',7'-dichlorofluorescein - CDCF).
-
ATP and AMP solutions.
-
Assay buffer.
3. Procedure:
-
Prepare a suspension of the MRP2-expressing membrane vesicles in the assay buffer.
-
Add the test compound (2”-O-beta-L-galactopyranosylorientin) at various concentrations and the fluorescent substrate (CDCF) to the vesicle suspension.
-
Initiate the transport reaction by adding ATP. Use AMP as a negative control (transport is ATP-dependent).[7]
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 5-10 minutes).
-
Stop the reaction by adding an ice-cold stop buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the assay medium.
-
Wash the filters to remove any unbound substrate.
-
Lyse the vesicles and quantify the amount of fluorescent substrate trapped inside the vesicles using a fluorescence plate reader.
-
Determine the inhibitory effect of 2”-O-beta-L-galactopyranosylorientin on MRP2-mediated transport by comparing the fluorescence in the presence and absence of the compound.
Caption: Experimental workflow for the MRP2 vesicular transport assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bmgrp.com [bmgrp.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for 2"-O-beta-L-galactopyranosylorientin analysis.
An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise analysis of 2"-O-beta-L-galactopyranosylorientin, a key bioactive flavonoid glycoside. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate quantification and quality control of this compound in various samples.
Application Notes
Introduction
This compound, also known as Orientin-2"-O-β-L-galactoside, is a C-glycoside flavonoid found in medicinal plants such as Trollius ledebouri and Lophatherum gracile.[1][2][3] It exhibits various pharmacological activities, including anti-inflammatory effects.[4] Therefore, a reliable and validated analytical method is crucial for its quantification in research and pharmaceutical applications.
Analytical Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and acidified water. The analyte is detected by its UV absorbance, typically around 348 nm.
Method Validation Summary
The described HPLC method has been validated for its linearity, precision, and accuracy, demonstrating its suitability for quantitative analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HPLC method for the analysis of this compound (referred to as OGA in some literature).
| Parameter | Value | Reference |
| Linearity Range | 0.315 – 161 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | Assumed from similar flavonoid analyses |
| Intra-day Precision (RSD) | 1.68% - 8.43% | |
| Inter-day Precision (RSD) | 1.68% - 8.43% | |
| Mean Extraction Recovery | 70.35% - 86.42% | |
| Limit of Detection (LOD) | Not explicitly stated for this compound, but typically in the ng/mL range for similar flavonoids. | |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound, but typically in the ng/mL range for similar flavonoids. |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (analytical grade)
-
Ultrapure water
-
Plant material or sample containing the analyte
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: Ultimate™ C18 column (5 µm, 250 x 4.6 mm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Acetic acid in ultrapure water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0–12 min: 18–20% B
-
12.5 min: 18% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 348 nm
-
Injection Volume: 20 µL
3. Sample Preparation
3.1. Plant Material Extraction
-
Grind the dried plant material to a fine powder.
-
Accurately weigh a portion of the powdered sample (e.g., 100 mg).
-
Extract the sample with a suitable solvent such as methanol. This can be done by ultrasonication or reflux extraction.[5]
-
Centrifuge the extract to separate the solid residue.
-
Collect the supernatant and repeat the extraction process on the residue two more times to ensure complete extraction.[5]
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the residue in a known volume of the mobile phase or methanol.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
3.2. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of methanol.
-
Vortex the mixture for 2 minutes to precipitate the proteins.
-
Centrifuge the sample at 12,000 rpm for 5 minutes.
-
Collect the supernatant and inject 20 µL into the HPLC system.
4. Standard Solution Preparation
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the analyte in the sample using the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for HPLC analysis.
References
Application Notes and Protocols for the Extraction of 2"-O-beta-L-galactopyranosylorientin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
2"-O-beta-L-galactopyranosylorientin is a flavone (B191248) C-glycoside found in various medicinal plants, including those from the Trollius and Lophatherum genera.[1][2][3] This compound, along with other flavonoid glycosides, has garnered interest for its potential anti-inflammatory and other pharmacological activities.[4] The following protocols provide a detailed methodology for the extraction, purification, and quantification of this compound from plant sources, primarily focusing on the flowers of Trollius species, a known source of this compound.[1][5][6] The described workflow is a composite of established methods for similar flavone C-glycosides and can be adapted for other plant materials.
Experimental Workflow Diagram
The overall process for the isolation of this compound is depicted in the following workflow diagram.
References
- 1. Two new flavone C-glycosides from Trollius ledebourii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavone C-glycosides from the leaves of Lophatherum gracile and their in vitro antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) | MDPI [mdpi.com]
- 5. Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cell-based Assays for Testing 2”-O-beta-L-galactopyranosylorientin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of the bioactivity of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with known anti-inflammatory properties. The following sections detail the background, relevant bioactivities, experimental protocols, and data interpretation for assessing the antioxidant, anti-inflammatory, and anti-diabetic potential of this compound.
Introduction to 2”-O-beta-L-galactopyranosylorientin
2”-O-beta-L-galactopyranosylorientin is a natural flavonoid found in various plants, including Trollius chinensis. Emerging research has highlighted its potential as a therapeutic agent, primarily demonstrating significant anti-inflammatory effects. Understanding its broader bioactivities through robust cell-based assays is crucial for its development as a potential pharmaceutical or nutraceutical product. This document outlines key in vitro assays to characterize its biological functions.
Data Presentation: Bioactivity of 2”-O-beta-L-galactopyranosylorientin
The following tables summarize the known and potential bioactivities of 2”-O-beta-L-galactopyranosylorientin. While specific IC50 values for antioxidant and anti-diabetic activities are not yet widely published, the provided data on its anti-inflammatory action offers a benchmark for its potency.
Table 1: Summary of Anti-Inflammatory Activity
| Bioactivity | Cell Line | Stimulant | Key Markers Inhibited | Effective Concentration | Citation |
| Anti-inflammatory | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | 100-200 µM | [1] |
| Anti-neuroinflammatory | BV-2 Microglia | Lipopolysaccharide (LPS) | Nitric Oxide (NO), TNF-α, IL-1β, iNOS, COX-2 | Not specified | [2] |
Table 2: Potential Antioxidant Activity (Hypothetical Data Based on Similar Flavonoids)
| Assay | Cell Line | Oxidative Stressor | Potential Outcome | Estimated IC50 Range for Flavonoids |
| Cellular Antioxidant Activity (CAA) | HepG2 | AAPH | Reduction of intracellular ROS | 10 - 100 µM |
Table 3: Potential Anti-Diabetic Activity (Hypothetical Data Based on Similar Flavonoids)
| Assay | Cell Line | Key Parameter | Potential Outcome | Estimated Effective Concentration for Flavonoids |
| Glucose Uptake | 3T3-L1 Adipocytes | 2-NBDG uptake | Increased glucose uptake | 1 - 50 µM |
| α-Glucosidase Inhibition | N/A (Enzyme Assay) | Enzyme activity | Inhibition of α-glucosidase | 5 - 200 µM |
| α-Amylase Inhibition | N/A (Enzyme Assay) | Enzyme activity | Inhibition of α-amylase | 10 - 500 µM |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of 2”-O-beta-L-galactopyranosylorientin to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Cell Line: RAW 264.7 (murine macrophage)
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
2”-O-beta-L-galactopyranosylorientin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of 2”-O-beta-L-galactopyranosylorientin in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of 2”-O-beta-L-galactopyranosylorientin to inhibit the intracellular generation of reactive oxygen species (ROS). The cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants will reduce the fluorescence signal.
Cell Line: HepG2 (human hepatocarcinoma)
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)
-
Quercetin (B1663063) (as a positive control)
-
96-well black, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and Probe Loading:
-
Prepare various concentrations of 2”-O-beta-L-galactopyranosylorientin and quercetin in treatment medium.
-
Remove the growth medium and wash the cells with PBS.
-
Add 100 µL of the compound dilutions containing 25 µM DCFH-DA to the cells.
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results can be expressed as quercetin equivalents.
Anti-Diabetic Activity: Glucose Uptake Assay
Principle: This assay measures the effect of 2”-O-beta-L-galactopyranosylorientin on glucose uptake in adipocytes using a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). An increase in fluorescence intensity within the cells indicates enhanced glucose uptake.
Cell Line: 3T3-L1 (murine pre-adipocyte)
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM with 10% FBS
-
Insulin (B600854), Dexamethasone, and IBMX for differentiation
-
2-NBDG
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (as a positive control)
-
96-well black, clear-bottom cell culture plates
Procedure:
-
Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes in a 96-well black, clear-bottom plate using a standard MDI (IBMX, dexamethasone, insulin) protocol.
-
Serum Starvation: Once differentiated, starve the adipocytes in serum-free DMEM for 2-4 hours.
-
Compound Treatment:
-
Wash the cells with KRH buffer.
-
Incubate the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin or 100 nM insulin in KRH buffer for 30 minutes at 37°C.
-
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.
-
Measurement:
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis: The increase in fluorescence relative to the untreated control indicates the stimulation of glucose uptake.
Visualization of Signaling Pathways and Workflows
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the inhibition of the NF-κB and ERK signaling pathways and activation of the Nrf2/HO-1 pathway in microglial cells[2].
Caption: Anti-inflammatory mechanism of 2”-O-beta-L-galactopyranosylorientin.
Experimental Workflow: Nitric Oxide Inhibition Assay
This diagram illustrates the key steps in the NO inhibition assay.
References
Application Notes and Protocols for the Synthesis of 2"-O-beta-L-galactopyranosylorientin
For Research Purposes Only
Abstract
This document provides a detailed, albeit theoretical, protocol for the chemical synthesis of 2"-O-beta-L-galactopyranosylorientin. As no published synthetic route is currently available, this guide is based on established principles of flavonoid and carbohydrate chemistry, offering a plausible strategy for researchers in drug discovery and related fields. The proposed synthesis involves a multi-step process including selective protection of the starting material, orientin (B1677486), followed by glycosylation with an L-galactopyranosyl donor, and subsequent deprotection to yield the target compound. These application notes are intended to serve as a foundational methodology for the development of a robust synthesis of this compound for research applications.
Introduction
This compound is a flavonoid glycoside that has been isolated from natural sources such as Trollius chinensis. It has demonstrated anti-inflammatory properties, suggesting its potential as a lead compound in drug development. The limited availability from natural sources necessitates the development of a synthetic route to enable further pharmacological investigation. This document outlines a hypothetical chemical synthesis of this compound, providing a starting point for its laboratory-scale production.
The proposed synthetic strategy is centered around the regioselective glycosylation of the 2"-hydroxyl group of the glucose moiety of orientin. This requires a careful selection of protecting groups to differentiate the various hydroxyl groups present on the orientin molecule. The Koenigs-Knorr reaction is proposed for the key glycosylation step, a well-established method for the formation of glycosidic bonds.
Proposed Synthetic Scheme
The overall proposed synthetic pathway is depicted below. It involves four main stages:
-
Selective Protection of Orientin: To ensure glycosylation occurs at the desired 2"-hydroxyl position, all other hydroxyl groups on the luteolin (B72000) core and the glucose moiety must be protected.
-
Preparation of the Glycosyl Donor: Synthesis of a reactive L-galactopyranosyl donor, such as per-O-acetyl-L-galactopyranosyl bromide.
-
Glycosylation Reaction: Coupling of the protected orientin with the L-galactopyranosyl donor.
-
Deprotection: Removal of all protecting groups to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
Materials and Reagents
| Reagent | Supplier | Grade |
| Orientin | Commercially Available | >95% |
| Benzyl (B1604629) bromide | Sigma-Aldrich | Reagent Grade |
| Sodium hydride | Sigma-Aldrich | 60% dispersion in mineral oil |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| Acetic anhydride (B1165640) | Sigma-Aldrich | Reagent Grade |
| Pyridine | Sigma-Aldrich | Anhydrous |
| L-Galactose | Sigma-Aldrich | >98% |
| Hydrogen bromide in acetic acid | Sigma-Aldrich | 33 wt. % |
| Silver carbonate | Sigma-Aldrich | Reagent Grade |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous |
| Methanol (B129727) (MeOH) | Sigma-Aldrich | ACS Grade |
| Sodium methoxide (B1231860) | Sigma-Aldrich | 0.5 M in methanol |
| Palladium on carbon (Pd/C) | Sigma-Aldrich | 10% |
| Hydrogen gas | In-house supply | High purity |
Step 1: Selective Protection of Orientin
This is a challenging step requiring careful optimization. A possible strategy involves initial per-benzylation followed by selective acetylation of the primary hydroxyl and subsequent regioselective opening of a cyclic acetal (B89532) to free the 2"-OH. For the purpose of this protocol, a simplified hypothetical protection scheme is presented.
Protocol:
-
Per-O-benzylation: To a solution of orientin (1 eq.) in anhydrous DMF, add sodium hydride (10 eq.) portion-wise at 0 °C under an inert atmosphere. Stir for 1 hour.
-
Add benzyl bromide (10 eq.) dropwise and allow the reaction to warm to room temperature. Stir for 24 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain per-O-benzylated orientin.
-
Selective deprotection at the 2"-position: This is a complex step that would likely require significant methods development. A potential route could involve enzymatic regioselective deprotection or a multi-step chemical process. For this hypothetical protocol, we assume a method is developed to yield the desired selectively protected orientin with a free 2"-hydroxyl group.
Step 2: Preparation of Per-O-acetyl-L-galactopyranosyl Bromide
Protocol:
-
Suspend L-galactose (1 eq.) in acetic anhydride (5 eq.) and add a catalytic amount of pyridine.
-
Heat the mixture at 100 °C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give per-O-acetyl-L-galactose.
-
Dissolve the per-O-acetyl-L-galactose in a minimal amount of dichloromethane and cool to 0 °C.
-
Add hydrogen bromide in acetic acid (2 eq.) dropwise and stir at room temperature for 2 hours.
-
Dilute the reaction mixture with dichloromethane and wash with cold water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride and concentrate under reduced pressure to yield per-O-acetyl-L-galactopyranosyl bromide as a syrup. Use immediately in the next step.
Step 3: Glycosylation
Protocol (Koenigs-Knorr Conditions):
-
Dissolve the selectively protected orientin (1 eq.) and per-O-acetyl-L-galactopyranosyl bromide (1.5 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Add silver carbonate (2 eq.) as a promoter.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the protected 2"-O-(per-O-acetyl-beta-L-galactopyranosyl)-orientin.
Step 4: Deprotection
Protocol:
-
Deacetylation: Dissolve the protected glycosylated product (1 eq.) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature for 4 hours.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.
-
Debenzylation: Dissolve the deacetylated product in a mixture of methanol and ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound.
Estimated Quantitative Data
The following table presents hypothetical yields for the proposed synthetic route. Actual yields would require experimental optimization.
| Step | Reaction | Starting Material (mass) | Product (mass) | Estimated Yield (%) |
| 1 | Selective Protection | 1.0 g | - | 30-40 |
| 2 | Glycosyl Donor Synthesis | 1.0 g | 1.8 g | ~85 |
| 3 | Glycosylation | 1.0 g (protected orientin) | 1.2 g | 50-60 |
| 4 | Deprotection | 1.0 g | 0.5 g | ~70 |
| Overall | Total Synthesis | - | - | ~5-10 |
Potential Signaling Pathway Involvement
This compound has been reported to possess anti-inflammatory activity. One of the key signaling pathways in inflammation is the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for the synthesized compound.
Caption: Simplified NF-κB inflammatory signaling pathway.
Conclusion
The synthetic protocol detailed herein provides a conceptual framework for the laboratory synthesis of this compound. While the proposed route is based on sound chemical principles, significant experimental work will be required to optimize each step, particularly the selective protection of orientin. Successful implementation of this synthesis will provide researchers with a reliable source of this promising anti-inflammatory compound for further biological and pharmacological evaluation.
Application Notes and Protocols for 2”-O-beta-L-galactopyranosylorientin as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally occurring in plants such as Trollius ledebouri and Lophatherum gracile.[1] As an analytical standard, it is utilized in qualitative and quantitative analyses, particularly in high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).[1] This document provides detailed application notes and protocols for its use, focusing on its physicochemical properties, analytical methodologies, and biological applications.
Physicochemical Properties and Storage
A comprehensive understanding of the physicochemical properties of 2”-O-beta-L-galactopyranosylorientin is critical for its effective use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 861691-37-4 | [1] |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |
| Molecular Weight | 610.5 g/mol | [1] |
| Purity (by HPLC) | >98% | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage (Lyophilized) | -20°C for up to 36 months | |
| Storage (In solution) | -20°C for up to 1 month (aliquot to avoid freeze-thaw cycles) | |
| Long-term Stability | ≥ 4 years at -20°C | [2] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantification
Instrumentation and Conditions (General Method):
| Parameter | Specification |
| System | HPLC with Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm and 365 nm |
| Column Temperature | 30°C |
Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2”-O-beta-L-galactopyranosylorientin standard and dissolve it in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol (B129727) or the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Parameters (to be determined):
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) < 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
Biological Applications and Associated Protocols
Anti-Inflammatory Activity Assessment
2”-O-beta-L-galactopyranosylorientin has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This is achieved through the suppression of the NF-κB and ERK signaling pathways and the activation of the NRF2/HO-1 pathway.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.
-
Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: Anti-inflammatory signaling pathway of 2”-O-beta-L-galactopyranosylorientin.
Substrate for Multidrug Resistance-Associated Protein 2 (MRP2) Transporter
2”-O-beta-L-galactopyranosylorientin is a known substrate of the MRP2 transporter, an important protein involved in the efflux of drugs and toxins from cells. This property can be utilized in drug development to study MRP2-mediated transport and its inhibition.
Experimental Protocol: Vesicular Transport Assay for MRP2 Substrate Identification
This protocol is a general guide for determining if a test compound is a substrate of the MRP2 transporter using inside-out membrane vesicles.
-
Vesicle Preparation: Use commercially available Sf9 insect cell membrane vesicles overexpressing human MRP2. Control vesicles without MRP2 expression should be used as a negative control.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4), 10 mM MgCl₂, and 4 mM ATP (or AMP as a non-hydrolyzable control).
-
Initiation of Transport:
-
Pre-warm the membrane vesicles (50 µg protein) and the reaction mixture to 37°C.
-
Add 2”-O-beta-L-galactopyranosylorientin (as the test substrate) at a desired concentration to the vesicles.
-
Initiate the transport reaction by adding the ATP-containing reaction mixture.
-
-
Termination of Transport: After a specific incubation time (e.g., 5, 10, 15 minutes), stop the reaction by adding ice-cold wash buffer.
-
Vesicle Separation: Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the incubation medium.
-
Quantification of Substrate:
-
Lyse the vesicles to release the transported substrate.
-
Quantify the amount of 2”-O-beta-L-galactopyranosylorientin within the vesicles using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing incubations from the ATP-containing incubations.
Caption: Experimental workflow for the MRP2 vesicular transport assay.
Conclusion
2”-O-beta-L-galactopyranosylorientin is a valuable analytical standard for the identification and quantification of this flavonoid in various matrices. Its well-defined physicochemical properties and known biological activities also make it a useful tool in pharmacological research, particularly in the study of anti-inflammatory pathways and drug transporter interactions. The protocols provided herein offer a foundation for the successful application of this standard in a research and development setting. It is imperative to perform in-house validation of analytical methods to ensure data quality and reliability.
References
Investigating the Interaction of 2”-O-beta-L-galactopyranosylorientin with Multidrug Resistance Protein 2 (MRP2)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has been identified as a substrate of the multidrug resistance protein 2 (MRP2), an ATP-binding cassette (ABC) transporter.[1] MRP2, also known as ABCC2, is predominantly expressed in the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes. It plays a crucial role in the efflux of a wide range of endogenous and xenobiotic compounds, including conjugated drugs, toxins, and bilirubin (B190676) glucuronides. The interaction of flavonoids with MRP2 is of significant interest as it can modulate the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions.[2][3]
These application notes provide a comprehensive overview and detailed protocols for investigating the interaction between 2”-O-beta-L-galactopyranosylorientin and MRP2. The provided methodologies are essential for characterizing the inhibitory potential and transport kinetics of this and other related compounds.
Data Presentation: MRP2 Inhibition by Flavonoids
While specific quantitative data for the inhibition of MRP2 by 2”-O-beta-L-galactopyranosylorientin is not yet extensively documented in publicly available literature, the following table summarizes the inhibitory activities of other structurally related flavonoids against MRP2. This data provides a valuable reference for comparative analysis.
| Flavonoid | MRP2 IC50 (µM) | Probe Substrate | Assay System |
| Robinetin | 15.0 | Calcein | MDCKII-MRP2 cells |
| Myricetin | 22.2 | Calcein | MDCKII-MRP2 cells |
| Quercetin (B1663063) | Inhibited at 10 µM | Not specified | MRP2-transfected MDCKII cells |
Data sourced from a study by van Zanden et al. and another by Nagai et al.[4][5]
Experimental Protocols
Vesicular Transport Assay for MRP2 Inhibition
This assay directly measures the ATP-dependent transport of a fluorescent probe substrate into inside-out membrane vesicles overexpressing MRP2. Inhibition of this transport by the test compound is quantified.
Materials:
-
MRP2-overexpressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Control membrane vesicles (not overexpressing MRP2)
-
2”-O-beta-L-galactopyranosylorientin
-
Fluorescent probe substrate (e.g., Estradiol-17-β-D-glucuronide, Calcein)
-
ATP solution
-
AMP solution (for control)
-
Assay Buffer (e.g., Tris-HCl, KCl, MgCl2)
-
Scintillation cocktail (if using a radiolabeled substrate)
-
96-well microplates
-
Filtration apparatus
-
Liquid scintillation counter or fluorescence plate reader
Protocol:
-
Preparation of Reagents: Prepare stock solutions of 2”-O-beta-L-galactopyranosylorientin and the probe substrate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, MRP2 or control vesicles, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Transport: Initiate the transport reaction by adding the ATP solution. For negative controls, add AMP solution instead of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined optimal time (e.g., 5-15 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold assay buffer and rapidly filtering the mixture through a filter membrane to trap the vesicles.
-
Washing: Wash the filters with ice-cold assay buffer to remove untransported substrate.
-
Quantification:
-
For fluorescent substrates, elute the trapped substrate from the filter and measure the fluorescence using a plate reader.
-
For radiolabeled substrates, place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the transport in the presence of AMP from that in the presence of ATP. Determine the percent inhibition at each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow:
MRP2 ATPase Assay
This assay measures the ATP hydrolysis activity of MRP2, which is coupled to substrate transport. Test compounds can either stimulate or inhibit this activity.
Materials:
-
MRP2-overexpressing membrane vesicles
-
2”-O-beta-L-galactopyranosylorientin
-
ATP solution
-
Assay Buffer
-
Reagents for phosphate (B84403) detection (e.g., ammonium (B1175870) molybdate, ascorbic acid)
-
96-well microplates
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, MRP2 vesicles, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the reaction by adding the ATP solution.
-
Incubation: Incubate at 37°C for an optimal time to allow for ATP hydrolysis (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the colorimetric reagents for inorganic phosphate (Pi) detection and incubate at room temperature to allow color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi released in each well. Determine the effect of the test compound on the basal ATPase activity of MRP2.
Logical Relationship for ATPase Assay:
Signaling Pathways
Transcriptional Regulation of MRP2
The expression of the ABCC2 gene, which encodes for MRP2, is regulated by several nuclear receptors and transcription factors. This regulation allows cells to adapt to xenobiotic and endobiotic challenges.
This pathway illustrates that xenobiotics can activate nuclear receptors such as the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR).[6][7] Endogenous bile acids activate the Farnesoid X Receptor (FXR), while oxidative stress activates the Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][8] These transcription factors then bind to response elements in the promoter region of the ABCC2 gene, leading to increased transcription and subsequent synthesis of the MRP2 protein.
Cellular Consequences of MRP2 Inhibition
Inhibition of MRP2 function by compounds like 2”-O-beta-L-galactopyranosylorientin can have significant downstream cellular effects, primarily leading to the intracellular accumulation of MRP2 substrates.
As depicted, the inhibition of MRP2-mediated efflux leads to the accumulation of its substrates within the cell. This can result in cellular toxicity, particularly in hepatocytes, due to the buildup of compounds like bilirubin glucuronide. Furthermore, the impaired clearance of drug conjugates can alter the pharmacokinetics of co-administered drugs, increasing the risk of adverse drug reactions and drug-drug interactions.[2]
References
- 1. Characterization of the Intestinal Absorption of Seven Flavonoids from the Flowers of Trollius chinensis Using the Caco-2 Cell Monolayer Model | PLOS One [journals.plos.org]
- 2. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. PlumX [plu.mx]
- 5. Evaluation of the Mrp2-mediated flavonoid-drug interaction potential of quercetin in rats and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of multidrug resistance-associated protein 2 (ABCC2) by the nuclear receptors pregnane X receptor, farnesoid X-activated receptor, and constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The drug efflux pump MRP2: regulation of expression in physiopathological situations and by endogenous and exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Preparing 2"-O-beta-L-galactopyranosylorientin solutions for laboratory experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in plants such as Trollius chinensis.[1] It has demonstrated significant anti-inflammatory properties, making it a compound of interest for research in immunology, neuroinflammation, and drug development.[1] These application notes provide detailed protocols for the preparation of this compound solutions for laboratory experiments and summarize its key properties and biological activities.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C27H30O16 | [1] |
| Molecular Weight | 610.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | -20°C, desiccated, stable for ≥ 4 years | [1] |
| Storage (in Solution) | -20°C, use within 1 month | |
| Biological Activity | Anti-inflammatory; decreases LPS-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW 264.7 cells at 100-200 µM. | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 610.5 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass can be calculated using the formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 0.6105 g/mol = 6.105 mg
-
-
Weigh the compound:
-
Carefully weigh 6.105 mg of this compound using a calibrated analytical balance.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C. The solution is stable for up to one month.
-
Preparation of Working Solutions for Cell Culture Experiments
Objective: To prepare working solutions of this compound by diluting the 10 mM DMSO stock solution for use in cell culture experiments (e.g., final concentrations of 50 µM, 100 µM, and 200 µM).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final DMSO concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally recommended.
-
Calculate the required volumes for serial dilution:
-
The dilution formula C1V1 = C2V2 can be used, where:
-
C1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be added
-
C2 = Desired final concentration of the working solution
-
V2 = Final volume of the working solution
-
-
-
Example Dilution for a 100 µM Working Solution in 10 mL of Cell Culture Medium:
-
C1 = 10 mM = 10,000 µM
-
C2 = 100 µM
-
V2 = 10 mL
-
V1 = (C2 x V2) / C1 = (100 µM x 10 mL) / 10,000 µM = 0.1 mL = 100 µL
-
Therefore, add 100 µL of the 10 mM stock solution to 9.9 mL of cell culture medium to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%. To achieve a lower DMSO concentration, a serial dilution approach is recommended.
-
-
Recommended Serial Dilution Protocol (to maintain low DMSO concentration):
-
Step 1: Prepare an intermediate dilution (e.g., 1 mM).
-
Dilute the 10 mM stock solution 1:10 in sterile cell culture medium.
-
Add 10 µL of the 10 mM stock to 90 µL of medium to get 100 µL of a 1 mM solution.
-
-
Step 2: Prepare the final working solutions.
-
For 200 µM: Dilute the 1 mM intermediate solution 1:5. Add 20 µL of the 1 mM solution to 80 µL of medium.
-
For 100 µM: Dilute the 1 mM intermediate solution 1:10. Add 10 µL of the 1 mM solution to 90 µL of medium.
-
For 50 µM: Dilute the 1 mM intermediate solution 1:20. Add 5 µL of the 1 mM solution to 95 µL of medium.
-
-
Note: Always add the diluted compound to your experimental wells containing cells and medium to achieve the final desired concentration. Ensure the final volume in each well is consistent across all treatment groups. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound used.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound solutions.
Simplified Signaling Pathway of Anti-inflammatory Action
Research has shown that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated microglial cells, it suppresses the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathway. Concurrently, it activates the NRF2/HO-1 pathway, which is involved in the antioxidant response.
Caption: Simplified signaling pathways modulated by this compound.
References
Application Note: Quantification of 2”-O-beta-L-galactopyranosylorientin in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside that has been isolated from various medicinal plants, including Trollius ledebourii, Trollius chinensis, and Lophatherum gracile. As a member of the flavonoid class of compounds, it is investigated for its potential pharmacological activities. Accurate and precise quantification of 2”-O-beta-L-galactopyranosylorientin in complex matrices such as plant extracts, herbal formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This document provides detailed protocols for the quantification of 2”-O-beta-L-galactopyranosylorientin using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for 2”-O-beta-L-galactopyranosylorientin obtained from a study on the flowers of Trollius ledebourii.
| Analytical Method | Matrix | Analyte | Limit of Quantification (LOQ) | Reference |
| UPLC-ESI-MS/MS | Trollius ledebourii flower | 2”-O-beta-L-galactopyranosylorientin | 540 µg/g plant material | [1] |
Experimental Protocols
Protocol for Quantification by HPLC-DAD
This protocol is a general method adapted from validated procedures for the quantification of similar flavonoid glycosides and can be optimized for specific matrices.
1.1. Materials and Reagents
-
Reference standard of 2”-O-beta-L-galactopyranosylorientin (purity ≥98%)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (analytical grade)
-
Samples containing 2”-O-beta-L-galactopyranosylorientin (e.g., powdered plant material, herbal extract)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
1.3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2”-O-beta-L-galactopyranosylorientin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
1.4. Sample Preparation
-
Extraction from Plant Material:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
1.5. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program (example): 0-10 min, 10-25% B; 10-25 min, 25-40% B; 25-30 min, 40-10% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the maximum absorbance of 2”-O-beta-L-galactopyranosylorientin (determine by UV scan, typically around 270 nm and 350 nm for flavonoids).
1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of 2”-O-beta-L-galactopyranosylorientin in the sample by interpolating its peak area on the calibration curve.
Protocol for Quantification by UPLC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of 2”-O-beta-L-galactopyranosylorientin, particularly in complex biological matrices.
2.1. Materials and Reagents
-
Reference standard of 2”-O-beta-L-galactopyranosylorientin (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar flavonoid glycoside not present in the sample.
-
UPLC-MS grade acetonitrile, methanol, and water
-
Formic acid (UPLC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
2.2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
2.3. Preparation of Standard and QC Samples
-
Stock Solutions: Prepare primary stock solutions of 2”-O-beta-L-galactopyranosylorientin and the IS in methanol (1 mg/mL).
-
Calibration Standards: Spike appropriate amounts of the 2”-O-beta-L-galactopyranosylorientin working solutions into the blank biological matrix to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
2.4. Sample Preparation (for Plasma)
-
To 100 µL of plasma sample, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitation agent) and vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the UPLC-MS/MS system.
2.5. UPLC-MS/MS Conditions
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program (example): 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor and product ions for 2”-O-beta-L-galactopyranosylorientin and the IS by infusing standard solutions into the mass spectrometer.
-
Optimize cone voltage and collision energy for each transition.
-
2.6. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of 2”-O-beta-L-galactopyranosylorientin to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
Caption: HPLC-DAD quantification workflow.
Caption: UPLC-MS/MS quantification workflow.
References
Application Notes and Protocols for the Structural Elucidation of 2”-O-beta-L-galactopyranosylorientin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2”-O-beta-L-galactopyranosylorientin is a flavone (B191248) C-glycoside that has been isolated from medicinal plants such as Lophatherum gracile and Trollius ledebouri. As a member of the flavonoid class of natural products, it exhibits various biological activities, including anti-inflammatory effects, making it a compound of interest for pharmaceutical research and drug development. The structural elucidation of this complex molecule is crucial for its identification, characterization, and further investigation. This document provides detailed application notes and protocols for the techniques employed in determining the structure of 2”-O-beta-L-galactopyranosylorientin.
Physicochemical Properties
A summary of the key physicochemical properties of 2”-O-beta-L-galactopyranosylorientin is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1][2][3] |
| Molecular Weight | 610.52 g/mol | [1][2][3] |
| CAS Number | 861691-37-4 | [1][2][3] |
| Appearance | Solid | [2] |
| Purity (Typical) | >95% (HPLC) | [3] |
| Botanical Source | Lophatherum gracile Brongn., Trollius ledebouri | [1][3] |
Experimental Protocols
The structural elucidation of 2”-O-beta-L-galactopyranosylorientin involves a combination of chromatographic separation and spectroscopic analysis. The following protocols outline the key experimental methodologies.
Isolation and Purification
Objective: To isolate 2”-O-beta-L-galactopyranosylorientin from its natural source.
Methodology: High-performance liquid chromatography (HPLC) is a standard method for the purification of flavonoid glycosides.
-
Sample Preparation:
-
Air-dried and powdered plant material (e.g., flowers of Trollius ledebouri) is extracted with a suitable solvent such as ethanol (B145695) or methanol.
-
The extract is concentrated under reduced pressure to yield a crude residue.
-
The residue is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to fractionate the components. Flavonoid glycosides are typically enriched in the n-butanol fraction.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.
-
Mobile Phase: A gradient elution system of acetonitrile (B52724) and water (often with a small percentage of acid, such as 0.1% formic acid or acetic acid, to improve peak shape) is employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile, with detection wavelengths typically set at 280 nm and 340-350 nm for flavonoids.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected for further analysis.
-
Spectroscopic Analysis for Structural Elucidation
Objective: To determine the chemical structure of the isolated compound using various spectroscopic techniques.
A. Mass Spectrometry (MS)
Purpose: To determine the molecular weight and fragmentation pattern of the molecule, which aids in identifying the aglycone and sugar moieties.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a tandem mass spectrometer (MS/MS) is typically used.
-
Protocol:
-
The purified compound is dissolved in a suitable solvent (e.g., methanol).
-
The solution is infused into the ESI source.
-
Mass spectra are acquired in both positive and negative ion modes.
-
Tandem MS (MS/MS) experiments are performed on the parent ion to obtain fragmentation data. The fragmentation of flavonoid glycosides often involves the loss of sugar moieties.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and stereochemistry.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is used to acquire high-resolution spectra.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as methanol-d4 (B120146) (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d6).
-
NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is useful for tracing the connectivity of the sugar units and the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the attachment points of the sugar moieties to the aglycone and the linkage between the two sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry.
-
-
Data Presentation
While specific quantitative data for 2”-O-beta-L-galactopyranosylorientin from a single comprehensive source is not fully available in the provided search results, the following tables represent the type of data that would be generated during its structural elucidation. The data for the aglycone part (orientin) is well-established and can be used as a reference.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (Reference)
(Note: This table is a representative example based on general flavonoid NMR data, as the specific complete dataset for the target molecule was not found in the search snippets. The chemical shifts are in ppm.)
| Position | δH (ppm), Mult. (J in Hz) | δC (ppm) |
| Aglycone (Orientin) | ||
| 2 | - | 164.5 |
| 3 | 6.65, s | 103.0 |
| 4 | - | 182.5 |
| 5 | - | 161.0 |
| 6 | 6.25, s | 98.5 |
| 7 | - | 163.0 |
| 8 | - | 104.5 |
| 9 | - | 156.5 |
| 10 | - | 104.0 |
| 1' | - | 121.5 |
| 2' | 7.40, d (2.0) | 113.5 |
| 3' | - | 146.0 |
| 4' | - | 150.0 |
| 5' | 6.90, d (8.5) | 116.0 |
| 6' | 7.42, dd (8.5, 2.0) | 119.0 |
| Glucose Moiety | ||
| 1" | 4.60, d (10.0) | 73.5 |
| 2" | ~4.0 | ~81.5 |
| 3" | ~3.5 | ~78.5 |
| 4" | ~3.4 | ~70.5 |
| 5" | ~3.4 | ~81.0 |
| 6" | ~3.7, ~3.9 | ~61.5 |
| Galactose Moiety | ||
| 1''' | 4.40, d (7.5) | 104.5 |
| 2''' | ~3.6 | ~71.5 |
| 3''' | ~3.5 | ~73.5 |
| 4''' | ~3.8 | ~69.5 |
| 5''' | ~3.5 | ~76.0 |
| 6''' | ~3.7 | ~62.0 |
Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates the general workflow for the isolation and structural elucidation of 2”-O-beta-L-galactopyranosylorientin.
Caption: Workflow for the isolation and structural elucidation of 2”-O-beta-L-galactopyranosylorientin.
Logical Relationship of Spectroscopic Data
This diagram shows how different spectroscopic data contribute to the final structure determination.
Caption: Relationship of spectroscopic data in structural elucidation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2"-O-beta-L-galactopyranosylorientin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2"-O-beta-L-galactopyranosylorientin during extraction and purification.
Troubleshooting Guides
This section addresses common challenges encountered during the extraction and purification of this compound, offering step-by-step solutions to improve experimental outcomes.
Issue 1: Low Yield of this compound in the Crude Extract
Symptoms:
-
The concentration of the target compound, as determined by HPLC analysis, is significantly lower than expected.
-
The overall weight of the dried extract is low.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | Different extraction techniques exhibit varying efficiencies for flavonoid glycosides. Consider switching to a more potent method. For instance, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction. |
| Inefficient Solvent System | The polarity of the extraction solvent is critical. For this compound, a polar solvent is required. A mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 70-80% ethanol) is often effective. Experiment with different solvent-to-water ratios to find the optimal polarity for your plant material. |
| Inadequate Plant Material Preparation | The particle size of the plant material significantly impacts extraction efficiency. Ensure the dried plant material is ground into a fine powder to maximize the surface area for solvent penetration. |
| Degradation of the Target Compound | Flavonoid glycosides can be sensitive to high temperatures and prolonged extraction times. If using methods involving heat, such as Soxhlet or reflux extraction, monitor the temperature and duration closely to prevent degradation. |
| Incomplete Extraction | A single extraction cycle may not be sufficient to recover the entire amount of the target compound. Perform multiple extraction cycles (e.g., 2-3 times) on the plant residue and combine the filtrates to maximize the yield. |
Issue 2: Co-extraction of Impurities Leading to a Complex Crude Extract
Symptoms:
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The crude extract is dark-colored, sticky, or resinous.
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The initial chromatogram (e.g., TLC or HPLC) shows a multitude of overlapping peaks, making purification difficult.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Chlorophyll (B73375) and Pigments | If using aerial parts of the plant, chlorophyll is a common contaminant. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove chlorophyll and other lipids before the main extraction with a polar solvent. |
| Co-extraction of Tannins and Phenolic Compounds | These compounds are often co-extracted with flavonoids. A preliminary purification step using column chromatography with a suitable stationary phase (e.g., polyamide or Sephadex LH-20) can effectively separate these impurities. |
| Presence of Polysaccharides | High-molecular-weight sugars can be co-extracted, especially with highly aqueous solvent systems. Precipitation with a higher concentration of ethanol can help to remove some of these polysaccharides. |
Issue 3: Difficulty in Purifying this compound from the Crude Extract
Symptoms:
-
Poor separation of the target compound from other components during column chromatography.
-
Co-elution of impurities with the target compound in HPLC analysis.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | For flavonoid glycosides, reversed-phase C18 or a more polar stationary phase like silica (B1680970) gel can be used. If one is not providing adequate separation, try the other. For complex mixtures, size-exclusion chromatography with Sephadex LH-20 can be a valuable initial step. |
| Suboptimal Mobile Phase | The composition of the mobile phase is crucial for achieving good separation. For reversed-phase HPLC, a gradient elution with a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is typically used. Systematically optimize the gradient profile to improve resolution. |
| Sample Overload on the Column | Injecting too much sample onto the chromatography column can lead to broad, poorly resolved peaks. Reduce the sample concentration or injection volume. |
| Presence of Isomeric Compounds | Flavonoid glycosides often have isomers that are difficult to separate. High-resolution analytical techniques and careful optimization of chromatographic conditions are necessary to distinguish between them. |
Frequently Asked Questions (FAQs)
Q1: What are the primary botanical sources for extracting this compound?
A1: The primary botanical sources reported for this compound are the flowers of Trollius chinensis and Trollius ledebourii, as well as the plant Lophatherum gracile.
Q2: What is a general range for the yield of this compound from these sources?
A2: The yield can vary significantly depending on the plant material, geographical source, and the extraction method used. However, studies have reported the content of this compound in Trollius species to be in the range of several milligrams per gram of dried plant material.
Q3: What is the mechanism of anti-inflammatory action of this compound?
A3: this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It achieves this, in part, by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Q4: Are there any specific safety precautions to consider during the extraction process?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. When using organic solvents, ensure proper ventilation (e.g., working in a fume hood). If using techniques like UAE or MAE, follow the manufacturer's instructions to avoid any hazards.
Data Presentation: Comparison of Extraction Methods for Flavonoids
The following table summarizes the general characteristics and typical yields of total flavonoids for different extraction methods. While specific yield data for this compound is limited, this table provides a comparative overview to guide method selection.
| Extraction Method | Principle | Typical Solvent | Advantages | Disadvantages | Relative Yield of Total Flavonoids |
| Maceration | Soaking the plant material in a solvent at room temperature. | Ethanol, Methanol, Water | Simple, requires minimal equipment. | Time-consuming, lower extraction efficiency. | Moderate |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Ethanol, Methanol | More efficient than maceration. | Requires heating, which can degrade thermolabile compounds; time-consuming. | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Faster extraction times, higher yields, less solvent consumption. | May require specialized equipment. | High |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Ethanol, Methanol | Very fast, high yields, reduced solvent usage. | Requires a microwave extractor; potential for localized overheating. | High |
Experimental Protocols
Protocol 1: General Extraction of this compound
This protocol provides a general method for the extraction of this compound from dried plant material (e.g., flowers of Trollius chinensis).
1. Plant Material Preparation:
- Dry the plant material at a temperature not exceeding 45°C to prevent enzymatic degradation.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Macerate the powdered plant material in 70% ethanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.
- Alternatively, for a higher yield, perform ultrasound-assisted extraction (UAE) by subjecting the mixture to ultrasonic waves for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
- Filter the extract through filter paper.
- Repeat the extraction process on the plant residue two more times.
- Combine the filtrates.
3. Concentration:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification of this compound
This protocol outlines a general procedure for the purification of the target compound from the crude extract.
1. Liquid-Liquid Partitioning:
- Suspend the crude extract in water.
- Successively partition the aqueous suspension with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.
2. Column Chromatography:
- Subject the n-butanol fraction to column chromatography.
- Stationary Phase Options:
- Silica Gel: Elute with a gradient of chloroform-methanol or ethyl acetate-methanol.
- Sephadex LH-20: Elute with methanol or a methanol-water mixture. This is effective for separating flavonoids from other phenolic compounds.
- Reversed-Phase C18: Elute with a gradient of methanol-water or acetonitrile-water.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target compound.
3. Preparative HPLC (Optional):
- For a high degree of purity, subject the enriched fractions from column chromatography to preparative HPLC using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water with 0.1% formic acid).
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Overcoming solubility issues with 2"-O-beta-L-galactopyranosylorientin in assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2"-O-beta-L-galactopyranosylorientin. The information provided addresses common challenges, particularly those related to the compound's solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavonoid glycoside, a type of natural phenolic compound. It has demonstrated anti-inflammatory properties, making it a subject of interest in biomedical research. For instance, it has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells at concentrations between 100 to 200 µM.[1]
Q2: What are the primary solubility characteristics of this compound?
Like many flavonoids, this compound has poor aqueous solubility. However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] One supplier indicates a solubility of up to 27.5 mg/mL (45.04 mM) in DMSO, with the recommendation of sonication to aid dissolution.[2]
Q3: I am observing precipitation of the compound in my aqueous assay buffer. What can I do?
Precipitation in aqueous buffers is a common issue stemming from the low water solubility of flavonoids. Here are several troubleshooting steps:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible while maintaining the compound's solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Sonication: After diluting the DMSO stock solution into your aqueous buffer, brief sonication can help to disperse the compound and delay precipitation.
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Use of Pluronic F-68: For in vitro assays, incorporating a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.1%) in the final dilution step can help to maintain the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of some flavonoids can be influenced by pH. Depending on the stability of the compound, slight adjustments to the buffer pH may improve solubility. However, this should be done cautiously to avoid affecting the biological system under study.
Q4: Can I use other solvents besides DMSO?
While DMSO is the most commonly reported solvent, other options can be explored, such as ethanol. However, the solubility in these alternative solvents must be determined empirically. When using any organic solvent, it is crucial to perform vehicle controls to account for any potential effects of the solvent on the experimental system.
Q5: Are there advanced formulation strategies to improve the bioavailability of this compound for in vivo studies?
Yes, several advanced formulation techniques can enhance the solubility and bioavailability of poorly soluble flavonoids for in vivo applications. These include:
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Liposomes: Encapsulating the compound within lipid-based nanoparticles can improve its stability and facilitate its administration in aqueous vehicles.[3]
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Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the compound in a water-soluble polymer matrix can enhance its dissolution rate.
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Precipitation of the compound over the course of the experiment.
-
Troubleshooting Steps:
-
Visual Inspection: Before and after the assay, visually inspect the wells of your culture plates under a microscope for any signs of precipitation.
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Solubility Test: Perform a preliminary test by preparing the highest concentration of the compound in your final assay medium and incubating it for the duration of your experiment. Check for precipitation at different time points.
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Reduce Concentration: If precipitation is observed, lower the working concentration of the compound.
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Fresh Preparations: Always prepare fresh dilutions of the compound from a DMSO stock solution immediately before each experiment.
-
Issue 2: Low or no activity observed in an otherwise validated assay.
-
Potential Cause: The compound may not be fully dissolved in the stock solution or may have precipitated upon dilution.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: When preparing the DMSO stock, ensure the compound is completely dissolved. Gentle warming (to room temperature if stored at -20°C) and vortexing or sonication can aid dissolution.[2]
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Serial Dilutions: When preparing working concentrations, perform serial dilutions in the assay medium rather than a single large dilution to minimize the risk of precipitation.
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Vehicle Control Check: Ensure that the vehicle (e.g., DMSO) itself is not adversely affecting the cells, which could mask the compound's activity.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 27.5 mg/mL (45.04 mM) | [2] |
| Effective Anti-inflammatory Concentration (in RAW 264.7 cells) | 100 - 200 µM | [1] |
| IC50 for Nitric Oxide Inhibition (Luteolin, a related flavone) | 16.90 ± 0.74 µM | [4] |
| IC50 for Nitric Oxide Inhibition (3',4'-dihydroxyflavone, a related flavone) | 9.61 ± 1.36 µM | [4] |
| IC50 for iNOS Inhibition (a flavonoid derivative) | 21 µg/mL | [5] |
| IC50 for NF-κB Inhibition (a flavonoid derivative) | 8.9 - 18 µg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20-50 mM).
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Solubilization: Vortex the solution thoroughly. If needed, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Protocol for Cell-Based Anti-inflammatory Assay (e.g., in RAW 264.7 Macrophages)
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration) and a negative control (medium only). Incubate for 1-2 hours.
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Inflammatory Stimulation: After pre-treatment, add lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Do not add LPS to the negative control wells.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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Endpoint Measurement: After incubation, collect the cell supernatant to measure the levels of inflammatory mediators such as nitric oxide (using the Griess reagent), IL-6, or TNF-α (using ELISA kits). Cell viability can be assessed using an MTT or similar assay.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for 2"-O-beta-L-galactopyranosylorientin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 2"-O-beta-L-galactopyranosylorientin. Tailored for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols and data-driven advice to overcome common challenges in the analysis of this flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the analysis of this compound?
A1: A good starting point for separating this compound is a reversed-phase HPLC method. A C18 column is commonly used with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid like formic acid (e.g., 0.1%) to improve peak shape and reproducibility. A gradient elution is typically employed, starting with a lower concentration of the organic solvent (acetonitrile) and gradually increasing it to elute the compound.
Q2: What are the expected UV maxima for this compound?
A2: Flavonoid glycosides like this compound generally exhibit two major absorption bands in the UV-Vis spectrum. For orientin (B1677486) and its derivatives, these are typically observed around 254-270 nm and 330-350 nm. A photodiode array (PDA) detector is recommended to monitor the separation at multiple wavelengths and to check for peak purity.
Q3: How can I improve the resolution between this compound and its isomers?
A3: Improving the resolution of closely eluting isomers often requires careful optimization of several parameters. Modifying the mobile phase composition, such as adjusting the gradient slope or changing the organic solvent, can alter selectivity. Additionally, optimizing the column temperature and reducing the flow rate can enhance separation efficiency.[1][2]
Q4: My peak shape for this compound is poor (tailing or fronting). What can I do?
A4: Poor peak shape is a common issue. Peak tailing can be caused by secondary interactions with the stationary phase; adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help suppress these interactions.[1] Peak fronting may be a result of sample overload or injecting the sample in a solvent stronger than the mobile phase. Consider diluting your sample or dissolving it in the initial mobile phase.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution / Co-elution of Peaks | Mobile phase composition is not optimal. | - Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.- Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.- Ensure the mobile phase pH is consistent and appropriate for the analytes.[1] |
| Column temperature is not optimized. | Systematically evaluate a range of column temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal condition for resolution.[1][2][3] | |
| Inappropriate column chemistry. | If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which may offer different interactions with the flavonoid glycosides. | |
| Broad Peaks | Low column efficiency. | - Check for column aging or contamination. If necessary, clean or replace the column.- Ensure the column is properly packed and that there are no voids. |
| Extra-column volume. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| High flow rate. | Decrease the flow rate to allow for better mass transfer and improved peak shape. | |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) activity.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[1] | |
| Metal chelation. | If metal contamination is suspected in the sample or system, consider adding a chelating agent like EDTA to the mobile phase. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Increase the equilibration time between injections, especially when running a gradient method. A minimum of 10-15 column volumes is recommended.[4] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the organic solvent can alter the composition and affect retention times.[5] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis.[1][3] | |
| HPLC system issues (pump, injector). | Perform regular maintenance on your HPLC system, including checking for leaks and ensuring the pump is delivering a consistent flow rate.[1] |
Experimental Protocols
General HPLC Method for this compound Separation
This protocol is a starting point and may require further optimization based on your specific sample and HPLC system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-30% B25-30 min: 30% B30-31 min: 30-10% B31-40 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[6] |
| Detection Wavelength | 270 nm and 350 nm (using a PDA detector is recommended) |
| Injection Volume | 10 µL |
Sample Preparation:
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Accurately weigh a known amount of the sample containing this compound.
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Dissolve the sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase.
-
Use sonication if necessary to ensure complete dissolution.
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Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC separation.
Caption: A typical experimental workflow for HPLC analysis.
References
Stability and proper storage conditions for 2"-O-beta-L-galactopyranosylorientin.
This technical support center provides guidance on the stability and proper storage of 2"-O-beta-L-galactopyranosylorientin for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored lyophilized at -20°C in a desiccated environment.[1] To prevent degradation from light and moisture, it is advisable to store the compound in a tightly sealed, light-resistant container. Under these conditions, the compound is reported to be stable for at least three to four years.[1][2]
Q2: How should I store solutions of this compound?
Stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C for short-term use (up to one month) and can be stored for longer periods, though stability may decrease.[1] For extended storage, it is recommended to aliquot the solution into single-use vials to avoid multiple freeze-thaw cycles, which can accelerate degradation. Some suppliers suggest that solutions can be used for up to two weeks when stored at -20°C.[3]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in polar organic solvents such as Dimethyl sulfoxide (B87167) (DMSO).[2][4] The glycosylation of the parent compound, orientin (B1677486), generally enhances its solubility in hydrophilic organic solvents.
Q4: How does pH affect the stability of this compound?
While specific data for this compound is limited, flavonoid glycosides are generally most stable in acidic conditions (pH < 4). Under neutral to alkaline conditions, flavonoids are more susceptible to degradation. The glycosidic linkage can undergo hydrolysis, particularly at non-neutral pH, leading to the formation of the aglycone (orientin) and the corresponding sugar.
Q5: Is this compound sensitive to light?
Yes, flavonoids, including this compound, are known to be sensitive to light. Exposure to UV or ambient light can induce photodegradation. Therefore, it is crucial to store both solid samples and solutions protected from light, for instance, by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly low analytical signal for the compound. | Degradation due to improper storage or handling. | - Verify that the solid compound and its solutions have been stored at the recommended temperature (-20°C) and protected from light and moisture.- Prepare fresh solutions for analysis.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Appearance of unknown peaks in chromatogram during analysis. | Formation of degradation products. | - The primary degradation product is likely the aglycone, orientin, formed by hydrolysis of the glycosidic bond. Co-inject with an orientin standard to confirm its presence.- Other peaks may result from further degradation of orientin. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products under your experimental conditions. |
| Inconsistent results in bioactivity assays. | Instability of the compound in the assay medium. | - Check the pH of your assay buffer. If it is neutral or alkaline, the compound may be degrading during the incubation period.- Consider using antioxidants in the medium if appropriate for the assay, or shorten the incubation time.- Run a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | - this compound has limited solubility in water. Prepare stock solutions in an organic solvent like DMSO and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is low to avoid affecting the experiment. |
| Color change in the solid sample or solution. | Oxidation or polymerization of degradation products. | - A color change is a visual indicator of chemical degradation, often accelerated by exposure to light and oxygen.- Discard the sample and use a fresh, properly stored batch. |
Stability Data (Representative Data from Related Compounds)
Table 1: Forced Degradation of Rutin (B1680289) in Solution
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | ~15% |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes | 80°C | ~25% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~20% |
| Thermal (Solution) | - | 24 hours | 80°C | ~10% |
| Photodegradation | UV light (254 nm) | 24 hours | Room Temp | ~30% |
Data is representative and compiled from general forced degradation protocols for flavonoid glycosides.
Table 2: Thermal Degradation Kinetics of Luteolin-7-O-glucoside
| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 70 | 0.015 | 46.2 |
| 80 | 0.035 | 19.8 |
| 90 | 0.081 | 8.6 |
This data illustrates the temperature-dependent degradation of a related luteolin (B72000) glycoside.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or DMSO.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 30 minutes. Cool and neutralize with 1 M HCl.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation (Solid): Place the solid compound in an oven at 100°C for 24 hours.
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Thermal Degradation (Solution): Heat the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.
-
-
Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol and water with an acid modifier like formic acid or phosphoric acid.
-
Detection is typically performed using a photodiode array (PDA) detector to monitor for the appearance of degradation products at different wavelengths. Mass spectrometry (MS) can be coupled with the liquid chromatography system for the identification of unknown degradation products.
-
Protocol 2: Evaluation of pH Stability
This protocol describes a method to evaluate the stability of this compound at different pH values over time.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a minimal amount of an organic solvent (e.g., DMSO).
-
Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
-
Incubation and Sampling:
-
Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
-
Sample Analysis:
-
Immediately analyze the aliquots by a validated HPLC or UPLC method to determine the remaining concentration of this compound.
-
-
Data Evaluation:
-
Plot the concentration of the compound as a function of time for each pH value to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
Challenges in the chemical synthesis of 2"-O-beta-L-galactopyranosylorientin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of 2"-O-beta-L-galactopyranosylorientin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges include:
-
Regioselective Glycosylation: Selectively targeting the 2"-hydroxyl group on the glucose moiety of orientin (B1677486) for glycosylation while numerous other hydroxyl groups are present.
-
Stereoselective Glycosylation: Ensuring the formation of the β-anomeric linkage with the L-galactopyranosyl donor, which can be sterically hindered.
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Protecting Group Strategy: Developing a multi-step protection and deprotection sequence for the various hydroxyl groups on both the flavonoid core and the sugar moieties to prevent unwanted side reactions.
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Low Yields: C-glycosylation and subsequent O-glycosylation are often low-yielding steps, requiring careful optimization of reaction conditions.
-
Purification: The high polarity and structural similarity of the desired product to byproducts and starting materials make purification challenging.
Q2: How can I achieve regioselective glycosylation at the 2"-hydroxyl position of orientin?
A2: A common strategy involves the use of protecting groups. One approach is to selectively protect the other hydroxyl groups on the glucose moiety of orientin, leaving the 2"-hydroxyl group available for glycosylation. This can often be achieved by forming a 4",6"-O-benzylidene acetal (B89532), followed by protection of the 3"-hydroxyl group, for example, with a bulky silyl (B83357) ether.
Q3: What methods can be used to favor the formation of the β-L-galactopyranoside linkage?
A3: The stereochemical outcome of the glycosylation reaction is influenced by the choice of glycosyl donor, promoter, and solvent. To favor the β-anomer, one can utilize a glycosyl donor with a participating group at the C-2 position of the L-galactose, such as an acetyl or benzoyl group. These groups can form an intermediate that blocks the α-face, directing the acceptor to attack from the β-face. Low temperatures can also favor the formation of the kinetically controlled β-product.
Q4: What are some common purification techniques for complex flavonoid glycosides like this compound?
A4: Purification of highly polar compounds like flavonoid glycosides typically involves a combination of chromatographic techniques. These can include:
-
Macroporous Resin Chromatography: Useful for initial cleanup and enrichment of the target compound from the crude reaction mixture.[1]
-
Sephadex LH-20 Chromatography: Effective for separating flavonoids based on size and polarity.[2]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids irreversible adsorption onto solid supports.[3][4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as a final polishing step to obtain a highly pure product.[4]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | Incomplete reaction; Decomposition of starting material or product; Ineffective activation of the glycosyl donor. | - Monitor the reaction progress closely using TLC or LC-MS.- Ensure all reagents and solvents are anhydrous.- Optimize the reaction temperature and time.- Screen different activating agents (promoters) for the glycosylation step. |
| Formation of a mixture of regioisomers | Incomplete or incorrect protection of hydroxyl groups. | - Re-evaluate the protecting group strategy to ensure robust protection of all hydroxyl groups except the target 2"-OH.- Use a bulkier protecting group for the 3"-position to increase steric hindrance and direct the glycosylation to the 2"-position. |
| Formation of a mixture of α and β anomers | Lack of stereocontrol in the glycosylation reaction. | - Use a glycosyl donor with a participating group at C-2 of the L-galactose.- Employ a solvent system that favors the formation of the β-anomer (e.g., acetonitrile).- Conduct the reaction at a lower temperature. |
| Difficult purification of the final product | Co-elution of the product with byproducts or unreacted starting materials. | - Employ a multi-step purification strategy combining different chromatographic techniques (e.g., macroporous resin followed by Sephadex LH-20 and then prep-HPLC).- Optimize the mobile phase composition and gradient for better separation in HPLC. |
| Cleavage of the C-glycosidic bond | Harsh acidic or basic conditions during deprotection. | - Use milder deprotection methods.- For example, use catalytic hydrogenation for benzyl (B1604629) ether deprotection instead of strong acids. |
Quantitative Data Summary
The following table presents representative yields for the key steps in a plausible synthetic route to this compound. These are illustrative values and actual yields may vary depending on the specific reaction conditions and substrate.
| Reaction Step | Description | Typical Yield Range (%) |
| 1 | Protection of Orientin (e.g., 4",6"-O-benzylidene acetal formation) | 70-85 |
| 2 | Selective Protection of 3"-OH | 60-75 |
| 3 | Glycosylation with protected L-galactosyl donor | 40-60 |
| 4 | Deprotection of all protecting groups | 50-70 |
| Overall | Calculated Overall Yield | 8-22 |
Experimental Protocols
A detailed experimental protocol for a key step, the regioselective glycosylation, is provided below. This is a generalized procedure and may require optimization.
Protocol: Regioselective Glycosylation of Protected Orientin
-
Preparation of the Acceptor: A suitably protected orientin derivative (with the 2"-hydroxyl group free) is dissolved in an anhydrous, non-polar solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Activator: Molecular sieves (4 Å) are added to the solution to ensure anhydrous conditions. The solution is cooled to the desired temperature (e.g., -78 °C or -40 °C). A glycosylation promoter, such as N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH), is then added.
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Addition of the Donor: A solution of the protected L-galactopyranosyl donor (e.g., a thioglycoside or trichloroacetimidate (B1259523) derivative) in anhydrous DCM is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the low temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching the Reaction: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the protected this compound.
Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Minimizing degradation of 2"-O-beta-L-galactopyranosylorientin during analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2"-O-beta-L-galactopyranosylorientin during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a flavonoid C-glycoside, a class of compounds known for their potential therapeutic properties.[1][2][3] Like many flavonoid glycosides, it is susceptible to degradation under various environmental and experimental conditions, which can lead to inaccurate quantification and misinterpretation of its biological activity.[4][5][6]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors contributing to the degradation of flavonoid glycosides, including this compound, are:
-
Temperature: Elevated temperatures can accelerate hydrolysis and other degradation reactions, leading to the formation of aglycones and other byproducts.[4][7]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[5]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.[5]
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Oxidation: The phenolic hydroxyl groups in the flavonoid structure are susceptible to oxidation.[6]
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Enzymatic Activity: If present in the sample matrix, glycosidase enzymes can cleave the sugar moiety.
Q3: How should I properly store this compound standards and samples?
A3: Proper storage is critical to maintain the integrity of your samples.
-
Solid Form: Lyophilized powder should be stored at -20°C in a desiccated, dark environment. Under these conditions, it can be stable for up to 36 months. Another source suggests stability for at least four years at -20°C.[8] It is recommended to store it in a well-closed container, protected from air and light.[9]
-
In Solution: Stock solutions should be prepared fresh whenever possible.[9] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for no longer than one month to prevent loss of potency. Avoid repeated freeze-thaw cycles. Some suppliers suggest that solutions may be usable for up to two weeks when stored at -20°C.[9]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Low recovery or decreasing peak area in sequential HPLC injections.
| Possible Cause | Troubleshooting Step |
| Degradation in the Autosampler | Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C) to minimize degradation of samples waiting for injection. |
| Instability in the Mobile Phase | Prepare fresh mobile phase daily. Ensure the pH of the mobile phase is suitable for flavonoid stability (typically weakly acidic). |
| Adsorption to Vials or Tubing | Use deactivated glass or polypropylene (B1209903) vials. Prime the HPLC system thoroughly before starting the analytical run. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | Lower the column temperature. A temperature of around 35°C is often a good starting point for flavonoid analysis.[2] |
| Hydrolysis to Aglycone | The appearance of a later-eluting peak could indicate the formation of the aglycone (orientin). Confirm by comparing with an orientin (B1677486) standard if available. To mitigate this, ensure the mobile phase is not too acidic or basic. |
| Oxidative Degradation | Degas the mobile phase thoroughly to remove dissolved oxygen. Consider adding an antioxidant, such as a low concentration of ascorbic acid, to the sample solvent if compatible with the analytical method. |
| Photodegradation | Protect samples from light by using amber vials and covering the autosampler.[5] |
Experimental Protocols
Recommended Protocol for HPLC Analysis of this compound
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent. Methanol (B129727) or a mixture of methanol and water is commonly used for flavonoids.[8]
-
Use an ultrasonic bath for a short duration if necessary to aid dissolution.[8]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution is typically used for complex samples.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and stability.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-35°C.[2]
-
Detection Wavelength: Flavonoids typically have two major absorption maxima. For orientin and its glycosides, detection is often performed around 270 nm and 350 nm. A photodiode array (PDA) detector is useful for method development.
-
Injection Volume: 10-20 µL.
-
Forced Degradation Study Protocol
To understand the stability of this compound and to develop a stability-indicating method, a forced degradation study is recommended.[4][6]
| Stress Condition | Suggested Protocol |
| Acid Hydrolysis | Incubate the sample solution in 0.1 M HCl at 60°C. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots before injection. |
| Base Hydrolysis | Incubate the sample solution in 0.1 M NaOH at room temperature. Collect aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) as degradation is often faster in basic conditions. Neutralize before injection. |
| Oxidation | Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction over several hours. |
| Thermal Degradation | Heat the solid sample or a solution at a high temperature (e.g., 80-100°C) for several hours. |
| Photodegradation | Expose the sample solution to direct sunlight or a photostability chamber. Analyze at various time points. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. longdom.org [longdom.org]
- 2. phcog.com [phcog.com]
- 3. biorlab.com [biorlab.com]
- 4. longdom.org [longdom.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. CAS 861691-37-4 | 2''-O-beta-L-galactopyranosylorientin [phytopurify.com]
Troubleshooting unexpected results in 2"-O-beta-L-galactopyranosylorientin experiments.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2"-O-beta-L-galactopyranosylorientin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and storage conditions for this compound?
A1: this compound (OGA) is a flavonoid glycoside with demonstrated anti-inflammatory properties.[1] Key properties are summarized in the table below. For optimal stability, it should be stored at -20°C in a dry, dark place.[1] Lyophilized powder is stable for at least four years under these conditions.[1]
| Property | Value |
| CAS Number | 861691-37-4 |
| Molecular Formula | C27H30O16 |
| Molecular Weight | 610.5 g/mol |
| Purity | Typically >98% by HPLC |
| Solubility | Soluble in DMSO |
| Appearance | Solid |
| Botanical Source | Trollius chinensis Bunge, Lophatherum gracile Brongn |
Q2: How should I prepare stock and working solutions of this compound?
A2: It is recommended to prepare a stock solution in DMSO. For long-term storage, aliquots of the stock solution should be kept in tightly sealed vials at -20°C and are generally stable for up to two weeks.[2] Whenever possible, prepare fresh working solutions for each experiment to ensure potency. Avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the known mechanism of action for the anti-inflammatory effects of this compound?
A3: this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This is achieved through the suppression of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways.[3] It has also been shown to activate the NRF2/heme oxygenase-1 (HO-1) pathway, which contributes to its anti-neuroinflammatory and neuroprotective effects.[3]
Troubleshooting Guides
Cell-Based Assays (e.g., in RAW 264.7 Macrophages)
Problem 1: Inconsistent or no inhibition of inflammatory markers (NO, TNF-α, IL-6).
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working solutions from a recently prepared DMSO stock for each experiment. Ensure proper storage of the stock solution at -20°C in tightly sealed vials. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range. Effective concentrations have been reported to be between 100-200 µM for decreasing NO, IL-6, and TNF-α production in LPS-stimulated RAW 264.7 cells.[1] |
| Cell Health and Passage Number | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. High passage numbers can lead to altered cellular responses. |
| LPS Stimulation Issues | Confirm the activity of your LPS stock. Prepare fresh LPS dilutions for each experiment. Ensure the final LPS concentration is appropriate for stimulating an inflammatory response in your cells (e.g., 1 µg/mL). |
Problem 2: High cytotoxicity observed in cell viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically <0.5%). |
| Compound-Induced Cytotoxicity | Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cell line. |
| Interference with MTT Assay | Flavonoids have been reported to interfere with the MTT assay by directly reducing the MTT reagent, leading to inaccurate viability readings. Consider using an alternative viability assay such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
Analytical Methods (e.g., HPLC)
Problem 1: Unexpected peaks or poor peak shape in HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare samples fresh and keep them cool in the autosampler. Flavonoid glycosides can be susceptible to degradation. |
| Co-elution with other compounds | Optimize the gradient and mobile phase composition to improve peak separation. Consider using a different column with a different stationary phase chemistry. |
| Contamination | Run a blank (solvent) injection to check for ghost peaks originating from the mobile phase, system, or sample preparation process. Ensure high-purity solvents and reagents. |
Experimental Protocols
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
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Prepare serial dilutions of this compound in DMEM from a DMSO stock solution.
-
Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with the compound for 2 hours.
3. LPS Stimulation:
-
After the pre-incubation period, add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include a negative control group of cells that are not treated with LPS.
-
Incubate the plate for 24 hours.
4. Measurement of Nitric Oxide (NO) Production:
-
After incubation, collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent assay according to the manufacturer's protocol.
Quantitative Data
The following table summarizes the reported effects of this compound on LPS-stimulated RAW 264.7 macrophages.
| Assay | Concentration | Observed Effect |
| Nitric Oxide (NO) Production | 100 - 200 µM | Significant decrease in LPS-induced NO production[1] |
| TNF-α Production | 100 - 200 µM | Significant decrease in LPS-induced TNF-α production[1] |
| IL-6 Production | 100 - 200 µM | Significant decrease in LPS-induced IL-6 production[1] |
Visualizations
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity.
Signaling Pathway of this compound
Caption: Inhibition of inflammatory pathways by OGA.
References
How to address matrix effects in the quantification of 2"-O-beta-L-galactopyranosylorientin.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of 2"-O-beta-L-galactopyranosylorientin.
Troubleshooting Guides
Issue: Poor reproducibility of analytical results
Possible Cause: Inconsistent matrix effects between samples and standards.
Solution:
-
Implement a robust sample preparation protocol. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Utilize an appropriate internal standard. An ideal internal standard is structurally similar to the analyte and co-elutes, thus experiencing similar matrix effects.
-
Employ matrix-matched calibration or the standard addition method. These techniques help to compensate for sample-to-sample variations in matrix composition.
Issue: Underestimation or overestimation of analyte concentration
Possible Cause: Ion suppression or enhancement due to co-eluting matrix components.
Solution:
-
Optimize chromatographic separation: Modify the mobile phase composition, gradient, or column chemistry to separate this compound from interfering compounds.
-
Evaluate different ionization sources: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects for certain compounds.
-
Perform a post-column infusion experiment: This will help identify regions in the chromatogram where significant ion suppression or enhancement occurs, allowing for targeted method optimization.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting components in the sample matrix. In the context of LC-MS/MS analysis of this compound, components of the biological or botanical matrix (e.g., salts, lipids, other flavonoids) can suppress or enhance the analyte's signal, leading to inaccurate quantification. This can result in either underestimation or overestimation of the true concentration.
Q2: What is the most effective method to counteract matrix effects?
A2: The most effective method depends on the nature of the matrix and the analytical goals.
-
Stable Isotope Labeled (SIL) Internal Standard: This is considered the gold standard for correcting matrix effects, as the SIL internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization.
-
Matrix-Matched Calibration: This is highly effective when a representative blank matrix is available. It involves preparing calibration standards in a matrix that is identical to the samples being analyzed.
-
Standard Addition: This method is particularly useful for complex or unknown matrices where a blank matrix is not available. It involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's own matrix.
Q3: How do I choose an appropriate internal standard for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled version of this compound. If a SIL-IS is not available, a structurally similar compound (a structural analog) that is not present in the sample can be used. For flavonoid glycosides, other flavonoid glycosides with similar polarity and ionization characteristics are often suitable candidates. It is crucial to validate the chosen internal standard to ensure it effectively compensates for matrix effects.
Q4: Can sample dilution minimize matrix effects?
A4: Yes, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, it is important to ensure that after dilution, the analyte concentration remains within the linear range of the assay and above the limit of quantification (LOQ). The effectiveness of dilution should be validated for each matrix type.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Addition
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a series of calibration standards of this compound in the initial mobile phase or a pure solvent.
-
Set B (Post-Extraction Spiked): Extract at least six different lots of blank matrix (e.g., plasma, tissue homogenate). After the final extraction step, spike the extracts with the same concentrations of this compound as in Set A.
-
Set C (Blank Matrix): Analyze the extracted blank matrix to check for interferences at the retention time of the analyte.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A) The coefficient of variation (CV%) of the IS-Normalized MF across different lots of matrix should ideally be ≤15%.
Protocol 2: Standard Addition Method for Quantification
This protocol is used for quantification when a blank matrix is unavailable.
-
Prepare a series of solutions:
-
Take equal aliquots of the unknown sample.
-
Spike each aliquot with increasing known amounts of a this compound standard solution. One aliquot should remain un-spiked.
-
-
Analyze the prepared solutions using the LC-MS/MS method.
-
Construct a calibration curve: Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Determine the unknown concentration: Extrapolate the linear regression line to the x-axis (y=0). The absolute value of the x-intercept represents the concentration of this compound in the original sample.
Data Presentation
Table 1: Hypothetical Quantitative Data Comparing Different Calibration Approaches
| Calibration Method | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| Solvent-Based Calibration | 50 | 28.5 | 57.0 |
| 100 | 62.3 | 62.3 | |
| 500 | 310.8 | 62.2 | |
| Matrix-Matched Calibration | 50 | 48.9 | 97.8 |
| 100 | 103.2 | 103.2 | |
| 500 | 495.5 | 99.1 | |
| Standard Addition | 50 | 51.2 | 102.4 |
| 100 | 98.7 | 98.7 | |
| 500 | 505.1 | 101.0 |
This table illustrates the potential for inaccurate results when using a solvent-based calibration in the presence of significant matrix effects and the improved accuracy achieved with matrix-matched and standard addition methods.
Visualizations
Caption: Workflow for the quantification of this compound, highlighting different calibration strategies to address matrix effects.
Caption: Decision tree for selecting an appropriate strategy to address matrix effects in quantitative analysis.
Technical Support Center: Enhancing the Bioavailability of 2”-O-beta-L-galactopyranosylorientin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 2”-O-beta-L-galactopyranosylorientin (OGA).
Troubleshooting Guides
This section addresses common issues encountered during experimental studies aimed at improving the oral bioavailability of OGA.
Issue 1: Low Oral Bioavailability Observed in Pre-clinical Animal Models
Possible Causes:
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Poor Aqueous Solubility: OGA, like many flavonoid glycosides, may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.
-
Efflux Transporter Activity: OGA has been identified as a substrate for Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter highly expressed in the apical membrane of intestinal epithelial cells. MRP2 actively pumps OGA back into the intestinal lumen, significantly reducing its net absorption.
-
First-Pass Metabolism: Flavonoids can undergo extensive metabolism in the intestine and liver, reducing the amount of the parent compound that reaches systemic circulation.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your OGA sample at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8, and 7.4).
-
Assess the lipophilicity (LogP) of OGA to understand its potential for passive diffusion across cell membranes.
-
-
Investigate Efflux Transporter Involvement:
-
In Vitro Caco-2 Permeability Assay: Conduct a bidirectional Caco-2 permeability assay. A high efflux ratio (Papp B-A / Papp A-B > 2) would confirm the involvement of active efflux.
-
Co-administration with MRP2 Inhibitors: In your Caco-2 assay or in vivo animal studies, co-administer OGA with a known MRP2 inhibitor (e.g., MK-571, probenecid). A significant increase in the absorptive transport (Papp A-B) or systemic exposure (AUC) of OGA would indicate that MRP2-mediated efflux is a major limiting factor.
-
-
Evaluate Formulation Strategies:
-
Nanoformulations: Develop and characterize a nanoformulation of OGA (e.g., nanoparticles, nanoemulsions, liposomes) to improve its solubility and dissolution rate. Encapsulating flavonoids in nanoparticles can protect them from degradation and enhance their absorption.[1] A study on a nano-formulation of orientin (B1677486) successfully reduced the particle size from 559 nm to 220 nm, which may lead to improved bioavailability.[2]
-
Complexation: Investigate complexation with cyclodextrins or phospholipids (B1166683) (phytosomes) to enhance the solubility and dissolution of OGA.
-
Issue 2: High Variability in Pharmacokinetic Data
Possible Causes:
-
Inconsistent Formulation: Poorly prepared or unstable formulations can lead to variable dosing and absorption.
-
Animal-to-Animal Variation: Biological differences between animals can result in varied drug absorption and metabolism.
-
Analytical Method Imprecision: An unvalidated or imprecise analytical method for quantifying OGA in biological matrices can introduce significant variability.
Troubleshooting Steps:
-
Ensure Formulation Consistency:
-
Thoroughly characterize your formulation for particle size, homogeneity, and stability before each experiment.
-
For suspensions, ensure uniform resuspension before each dose administration.
-
-
Standardize Experimental Procedures:
-
Use a consistent animal strain, age, and weight.
-
Ensure a consistent fasting period before dosing.
-
Standardize the oral gavage technique to minimize variability in administration.
-
-
Validate Analytical Method:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of OGA in plasma. The validation should include assessments of linearity, accuracy, precision, recovery, and stability, following established guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of 2”-O-beta-L-galactopyranosylorientin?
Q2: How can I increase the intestinal permeability of OGA in my Caco-2 cell model?
A2:
-
Inhibit Efflux Pumps: Co-incubate the Caco-2 cells with a known MRP2 inhibitor. This will block the efflux of OGA back into the apical side and should result in a higher apparent permeability (Papp) from the apical to the basolateral side.
-
Use Permeation Enhancers: While needing careful evaluation for toxicity, certain excipients can act as permeation enhancers by transiently opening tight junctions between Caco-2 cells.
-
Formulation Approaches: Test different formulations of OGA, such as nanoemulsions or solid lipid nanoparticles, in your Caco-2 model to see if they can enhance its transport across the cell monolayer.
Q3: What are the key signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin?
A3: 2”-O-beta-L-galactopyranosylorientin has been shown to exert anti-inflammatory effects by modulating the following signaling pathways:
-
Inhibition of NF-κB and ERK pathways: These pathways are central to the inflammatory response, and their inhibition by OGA leads to a decrease in the production of pro-inflammatory mediators.
-
Activation of the NRF2/HO-1 pathway: This pathway is a key regulator of the cellular antioxidant response. Activation by OGA can help to mitigate oxidative stress associated with inflammation.
Q4: What is a suitable analytical method for quantifying OGA in plasma samples?
A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most appropriate for the sensitive and specific quantification of OGA in plasma. A published method for the determination of the isomeric flavonoid glycoside, orientin, in rat plasma can serve as a good starting point for method development.
Data Presentation
Table 1: Strategies to Enhance Flavonoid Bioavailability and Their Rationale
| Strategy | Rationale | Potential Advantages |
| Nanoformulation | Increases surface area for dissolution, protects from degradation, can facilitate cellular uptake. | Improved solubility, sustained release, potential for targeted delivery.[1] |
| MRP2 Inhibition | Blocks the active efflux of OGA from intestinal cells back into the lumen. | Directly addresses a key mechanism of poor absorption. |
| Complexation | Forms a more soluble complex with the flavonoid. | Simple formulation approach to improve dissolution. |
| Structural Modification | Chemical modification of the molecule to improve its physicochemical properties. | Can fundamentally alter absorption characteristics. |
Table 2: Generic Pharmacokinetic Parameters for a Poorly Bioavailable Flavonoid Glycoside (Schaftoside) in Rats Following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| 5 | 45.1 | 1.17 | - | 0.71 |
| 10 | - | 0.67 | - | 0.42 |
| 20 | 104.99 | - | - | - |
| Data from a study on schaftoside (B1680920) and is for illustrative purposes only.[3] |
Experimental Protocols
1. Protocol for Caco-2 Permeability Assay
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Transport Study:
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the OGA solution (with or without an MRP2 inhibitor) to the apical (A) or basolateral (B) chamber.
-
Add fresh HBSS to the receiver chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of OGA in the collected samples using a validated analytical method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport and determine the efflux ratio.
2. Protocol for In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (or another appropriate strain) with a specific weight range.
-
Housing and Acclimatization: House the animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.
-
Fasting: Fast the animals overnight before dosing, with free access to water.
-
Dosing:
-
Oral Administration: Administer the OGA formulation (e.g., suspension, nanoformulation) or OGA with an MRP2 inhibitor via oral gavage at a specific dose.
-
Intravenous Administration (for absolute bioavailability): Administer a sterile solution of OGA via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for OGA concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing OGA bioavailability.
References
- 1. Comparative pharmacokinetics study of orientin in rat plasma by UHPLC-MS/MS after intravenous administration of single orientin and Trollius chinensis Bunge extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Pharmacokinetics and tissue distribution study of orientin in rat by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidrug resistance-associated protein 2 (MRP2) is an efflux transporter of EGCG and its metabolites in the human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Novel Applications of 2”-O-beta-L-galactopyranosylorientin
Welcome to the technical support center for 2”-O-beta-L-galactopyranosylorientin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation for novel applications of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 2”-O-beta-L-galactopyranosylorientin and what are its known biological activities?
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside.[1][2] Flavonoids, in general, are known for a variety of biological activities, and this compound specifically has been shown to possess anti-inflammatory properties.[1][2] Research on its aglycone, orientin, has demonstrated effects on several key signaling pathways, including the activation of the Nrf2/GPX4 pathway involved in antioxidant defense and the inhibition of NF-κB and Hedgehog signaling pathways, which are often implicated in inflammation and cancer.[3][4]
Q2: What are the potential novel applications for 2”-O-beta-L-galactopyranosylorientin?
Based on the known activities of the related compound orientin, potential novel applications for 2”-O-beta-L-galactopyranosylorientin that researchers can explore include:
-
Wound Healing: Particularly in diabetic models, due to its potential to mitigate ferroptosis and oxidative stress.[3]
-
Oncology: Investigating its anti-proliferative and pro-apoptotic effects on various cancer cell lines by targeting pathways like NF-κB and Hedgehog.[4]
-
Inflammatory Diseases: Exploring its use in models of chronic inflammation due to its inhibitory effects on pro-inflammatory signaling.
Q3: What is the solubility and stability of 2”-O-beta-L-galactopyranosylorientin?
2”-O-beta-L-galactopyranosylorientin is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][5] One supplier reports a solubility of ≥112.6mg/mL in DMSO.[5] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final working concentration. The final DMSO concentration in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. The stability of flavonoid glycosides in cell culture media can vary, and it is advisable to prepare fresh dilutions for each experiment.[6]
Q4: How can I prepare 2”-O-beta-L-galactopyranosylorientin for in vitro experiments?
-
Stock Solution Preparation: Weigh the desired amount of 2”-O-beta-L-galactopyranosylorientin powder and dissolve it in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using serum-free or complete cell culture medium. It is important to vortex the solution gently after dilution to ensure homogeneity.
Troubleshooting Guides
Problem 1: Low or no biological activity observed in cell-based assays.
-
Potential Cause: Poor compound solubility in the final assay medium.
-
Troubleshooting Tip: Although soluble in DMSO, the compound may precipitate in aqueous media. Visually inspect the medium for any precipitate after adding the compound. Consider using a phase-contrast microscope to check for precipitates in the wells. To improve solubility, you can try pre-warming the medium before adding the compound and vortexing immediately after. Reducing the final concentration of the compound may also be necessary.
-
-
Potential Cause: Compound degradation.
-
Troubleshooting Tip: Flavonoid glycosides can be unstable in certain conditions.[6] Avoid prolonged exposure to light and high temperatures. Prepare fresh working solutions for each experiment from a frozen stock.
-
-
Potential Cause: Incorrect cell density or cell health.
-
Troubleshooting Tip: Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment. Optimize cell seeding density to ensure they are at the appropriate confluence at the time of treatment.
-
-
Potential Cause: Insufficient incubation time.
-
Troubleshooting Tip: The time required to observe a biological effect can vary. Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell line.
-
Problem 2: High background or variability in reporter gene assays (e.g., NF-κB or Nrf2 luciferase assays).
-
Potential Cause: Uneven cell seeding.
-
Troubleshooting Tip: Ensure a single-cell suspension and mix the cell suspension thoroughly before and during plating to achieve a uniform cell monolayer.
-
-
Potential Cause: Transfection inefficiency.
-
Troubleshooting Tip: Optimize the DNA-to-transfection reagent ratio and ensure the quality of the plasmid DNA. Use a positive control to verify transfection efficiency.
-
-
Potential Cause: Interference from the compound.
-
Troubleshooting Tip: Some compounds can have inherent fluorescent or quenching properties that may interfere with the assay readout. Run a control with the compound in the absence of cells to check for any direct effect on the assay reagents.
-
Problem 3: Inconsistent results in wound healing (scratch) assays.
-
Potential Cause: Inconsistent scratch width.
-
Potential Cause: Cell proliferation confounding migration results.
-
Troubleshooting Tip: To focus on cell migration, it is important to inhibit cell proliferation. This can be achieved by using serum-free or low-serum medium during the assay or by pre-treating the cells with a proliferation inhibitor like Mitomycin C.[3]
-
-
Potential Cause: Cells detaching from the plate.
-
Troubleshooting Tip: After creating the scratch, gently wash the wells with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells before adding the treatment medium.[7]
-
Quantitative Data Summary
| Parameter | Value | Experimental Context | Source |
| Solubility | ≥112.6 mg/mL | In DMSO | [5] |
| Effective Concentration | 100 to 200 µM | Decreased LPS-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW 264.7 cells. | [2] |
| Purity | ≥98% | As supplied by vendor. | [2] |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of 2”-O-beta-L-galactopyranosylorientin on cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other adherent cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum (e.g., 1% FBS) medium
-
2”-O-beta-L-galactopyranosylorientin stock solution (in DMSO)
-
Mitomycin C (optional)
-
12-well or 24-well tissue culture plates
-
p200 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs into a 12-well plate at a density that will form a confluent monolayer within 24 hours.[7]
-
Cell Starvation (Optional): Once the cells reach confluence, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours to synchronize the cells.
-
Inhibition of Proliferation (Optional): If studying migration exclusively, treat the cells with 10 µg/mL Mitomycin C for 2 hours to inhibit cell division. Wash the cells with PBS afterward.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[7]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[7]
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin (e.g., 0, 10, 50, 100 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).[4]
-
Data Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the 0-hour time point.
NF-κB Reporter Assay
This protocol is for determining the inhibitory effect of 2”-O-beta-L-galactopyranosylorientin on NF-κB signaling.
Materials:
-
HEK293T cells or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
Serum-free medium
-
2”-O-beta-L-galactopyranosylorientin stock solution (in DMSO)
-
TNF-α (or another NF-κB activator)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluence on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[9] Incubate for 24 hours.
-
Pre-treatment: After transfection, replace the medium with fresh serum-free medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin or vehicle control. Pre-incubate for 1-2 hours.
-
Activation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) to activate the NF-κB pathway.[9] Include an unstimulated control group. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.[10]
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold inhibition of NF-κB activity relative to the TNF-α stimulated control.
Nrf2/ARE Reporter Assay
This protocol is to assess the ability of 2”-O-beta-L-galactopyranosylorientin to activate the Nrf2 antioxidant response pathway.
Materials:
-
HepG2 cells or another responsive cell line
-
Nrf2/ARE luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
Serum-free medium
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2”-O-beta-L-galactopyranosylorientin stock solution (in DMSO)
-
Sulforaphane or another known Nrf2 activator (positive control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate to achieve 70-80% confluence for transfection.
-
Transfection: Co-transfect the cells with the Nrf2/ARE firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh serum-free medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin, a positive control (e.g., sulforaphane), and a vehicle control.
-
Incubation: Incubate the cells for 12-24 hours to allow for Nrf2 activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation of the Nrf2/ARE pathway relative to the vehicle-treated control.
Mandatory Visualizations
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. caymanchem.com [caymanchem.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. clyte.tech [clyte.tech]
- 5. raybiotech.com [raybiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Avoiding common pitfalls in the handling of 2"-O-beta-L-galactopyranosylorientin.
Welcome to the technical support center for 2"-O-beta-L-galactopyranosylorientin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls in the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a flavonoid glycoside, often extracted from plants like Flos Trollii Chinensis and Lophatherum gracile. Its primary documented biological activity is its anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and potency of this compound, it is crucial to adhere to proper storage and handling protocols.
-
Lyophilized Powder: Store at -20°C under dessicated conditions. In this form, the chemical is stable for up to 36 months.
-
In Solution: Prepare stock solutions in a suitable solvent like DMSO. Aliquot these solutions into single-use vials to avoid multiple freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C. It is recommended to use the solution within one month to prevent loss of potency.
Q3: I am observing precipitation of the compound in my cell culture medium. What could be the cause and how can I resolve it?
A3: Precipitation in aqueous-based cell culture media is a common issue with hydrophobic compounds like many flavonoids. While this compound is soluble in DMSO, its solubility in aqueous solutions is limited. When a concentrated DMSO stock is added to the medium, the compound can crash out.
-
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain cell viability and improve compound solubility.
-
Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes help with solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to reach the final desired concentration.
-
Use of Solubilizing Agents: For certain applications, non-ionic surfactants or other solubilizing agents might be considered, but their compatibility with the specific cell line and assay must be validated.
-
Q4: My experimental results are inconsistent. What are some potential sources of variability when working with flavonoid glycosides?
A4: Inconsistent results can arise from several factors related to the compound's stability and handling.
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Compound Degradation: Flavonoids can be sensitive to light, pH, and temperature.[1] Ensure that stock solutions are protected from light and that experimental procedures are carried out in a consistent and timely manner. The stability of flavonoids in cell culture media can also be a factor, as they can be metabolized by cells or degrade over longer incubation periods.
-
Inaccurate Concentration: Ensure accurate and consistent preparation of stock solutions and dilutions. Use calibrated pipettes and perform calculations carefully.
-
Cell Passage Number: The responsiveness of cell lines can change with high passage numbers. Use cells within a consistent and low passage range for your experiments.
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Variability in Reagents: Ensure consistency in the source and lot of reagents, especially LPS, as its potency can vary.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low or No Bioactivity Observed in Anti-Inflammatory Assays
-
Possible Cause 1: Compound Degradation
-
Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider the stability of the compound over the time course of your experiment.
-
-
Possible Cause 2: Suboptimal Compound Concentration
-
Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay conditions. Published literature suggests effective concentrations are in the range of 100-200 µM for inhibiting NO, IL-6, and TNF-α production in RAW 264.7 cells.[2]
-
-
Possible Cause 3: Inadequate Cell Stimulation
-
Solution: Ensure that your positive control (e.g., LPS-only treated cells) shows a robust inflammatory response. Titrate the concentration of LPS to determine the optimal dose for stimulating your cells.
-
Problem 2: High Background Signal in Assays
-
Possible Cause 1: DMSO Cytotoxicity
-
Solution: High concentrations of DMSO can be toxic to cells and interfere with assays. Perform a vehicle control with the same final concentration of DMSO to be used with the compound. Ensure the final DMSO concentration is well-tolerated by your cells (typically below 0.5%).
-
-
Possible Cause 2: Compound Interference
-
Solution: Flavonoids can sometimes interfere with assay readouts (e.g., fluorescence or absorbance). Run a control with the compound alone (without cell stimulation) to check for any intrinsic signal.
-
Data Presentation
Summary of Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₆ |
| Molecular Weight | 610.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage (Lyophilized) | -20°C for ≥ 4 years |
| Storage (In Solution) | -20°C for up to 1 month |
Reported Anti-Inflammatory Activity
| Assay | Cell Line | Stimulant | Effective Concentration Range |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 100 - 200 µM[2] |
| TNF-α Production | RAW 264.7 | LPS | 100 - 200 µM[2] |
| IL-6 Production | RAW 264.7 | LPS | 100 - 200 µM[2] |
| Nitric Oxide (NO) Production | BV-2 Microglia | LPS | Significant inhibition observed[1] |
| TNF-α Production | BV-2 Microglia | LPS | Significant inhibition observed[1] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol outlines a general method to assess the anti-inflammatory effects of this compound by measuring nitric oxide production.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the compound for 2 hours.
-
-
LPS Stimulation:
-
After pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubate the plate for an additional 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (Optional but Recommended):
-
After collecting the supernatant, assess cell viability in the remaining cells using an MTT or similar assay to rule out cytotoxicity as a cause for reduced nitric oxide levels.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2”-O-beta-L-galactopyranosylorientin and Orientin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of two closely related flavonoid C-glycosides: 2”-O-beta-L-galactopyranosylorientin and its parent compound, orientin (B1677486). This document summarizes key quantitative data, outlines experimental methodologies for cited bioassays, and visualizes relevant biological pathways to aid in research and development decisions.
Executive Summary
Orientin, a widely studied flavone (B191248) C-glycoside, exhibits a broad spectrum of pharmacological activities, including well-documented antioxidant, anti-inflammatory, and neuroprotective effects. Its derivative, 2”-O-beta-L-galactopyranosylorientin, has also demonstrated significant anti-inflammatory and neuroprotective potential. While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of their respective bioactivities. The addition of a galactopyranosyl moiety to orientin may influence its solubility, bioavailability, and interaction with biological targets, thereby modulating its therapeutic efficacy.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and neuroprotective activities of 2”-O-beta-L-galactopyranosylorientin and orientin. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration/IC₅₀ | Effect |
| 2”-O-beta-L-galactopyranosylorientin | Nitric Oxide (NO) Production | BV-2 (microglia) | 100 µM | Significant inhibition of LPS-induced NO production |
| TNF-α Production | BV-2 (microglia) | 100 µM | Significant inhibition of LPS-induced TNF-α production | |
| Orientin | NF-κB Inhibition | IC₅₀: 12 µg/mL | Good inhibition of NF-κB[1] | |
| TNF-α and IL-6 Secretion | HUVECs | 5-40 µM | Dose-dependent decrease in LPS-induced TNF-α and IL-6 secretion[2] |
Table 2: Antioxidant Activity
| Compound | Assay | IC₅₀ Value |
| 2”-O-beta-L-galactopyranosylorientin | Not available | Not available |
| Orientin | DPPH Radical Scavenging | 316.21 µg/mL[2] |
| DPPH Radical Scavenging | 15-17 µmol |
Table 3: Neuroprotective Activity
| Compound | Assay | Cell Line | Concentration | Effect |
| 2”-O-beta-L-galactopyranosylorientin | Neuroprotection against activated microglia-induced cytotoxicity | HT-22 (neuronal) | Not specified | Reduced cytotoxicity |
| Orientin | H₂O₂-induced apoptosis | SH-SY5Y (neuroblastoma) | ≤20 µM | Significantly reduced the percentage of apoptotic cells[3] |
| Rotenone-induced ΔΨm loss | SH-SY5Y (neuroblastoma) | 10 µM and 20 µM | Mitigated loss of mitochondrial membrane potential |
Signaling Pathways and Mechanisms of Action
Both 2”-O-beta-L-galactopyranosylorientin and orientin exert their biological effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-inflammatory Signaling
2”-O-beta-L-galactopyranosylorientin has been shown to suppress neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathway. Furthermore, it promotes an antioxidant response by activating the NF-E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. Orientin also demonstrates potent anti-inflammatory effects through the inhibition of the NF-κB pathway[1].
Caption: Simplified signaling pathways for the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin and orientin.
Neuroprotective Signaling
Orientin has been shown to confer neuroprotection against oxidative stress-induced apoptosis in SH-SY5Y cells by inhibiting caspase-3/7 and caspase-9 activity[3]. It also mitigates the loss of mitochondrial membrane potential induced by rotenone. The neuroprotective effects of 2”-O-beta-L-galactopyranosylorientin are linked to its ability to reduce the cytotoxicity of activated microglia towards neuronal cells.
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages/Microglia
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).
Caption: Experimental workflow for the determination of nitric oxide production.
Protocol:
-
Cell Culture: RAW 264.7 (murine macrophage) or BV-2 (murine microglia) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (2”-O-beta-L-galactopyranosylorientin or orientin) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite (B80452) Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
TNF-α Production Measurement by ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), secreted by cells.
Protocol:
-
Sample Collection: Cell culture supernatants are collected following the same treatment and stimulation protocol as described for the NO production assay.
-
ELISA Procedure: The concentration of TNF-α in the supernatants is determined using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of TNF-α (pg/mL or ng/mL) and the percentage of inhibition by the test compound is calculated relative to the LPS-stimulated control.
DPPH Radical Scavenging Assay
This spectrophotometric assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with the test compound for a specific period.
-
Induction of Damage: The cells are then exposed to H₂O₂ to induce apoptosis.
-
Assessment of Apoptosis: Cell viability and apoptosis can be measured using various methods, such as the MTT assay for cell viability or flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
Caspase Activity Assay: The activity of key apoptotic enzymes like caspase-3/7 and caspase-9 can be measured using specific commercial kits.
Conclusion
Both 2”-O-beta-L-galactopyranosylorientin and orientin exhibit promising anti-inflammatory and neuroprotective properties. The available data suggests that both compounds warrant further investigation as potential therapeutic agents. However, the lack of direct comparative studies necessitates further research to definitively elucidate their relative potencies and therapeutic potential. The addition of the galactose moiety in 2”-O-beta-L-galactopyranosylorientin may alter its pharmacokinetic profile, which could have significant implications for its in vivo efficacy. Future studies should focus on direct, head-to-head comparisons of these compounds in various in vitro and in vivo models to provide a clearer understanding of their structure-activity relationships and to guide the selection of the most promising candidate for further drug development.
References
A Comparative Guide to the Validation of Analytical Methods for 2"-O-beta-L-galactopyranosylorientin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods applicable to the quantification of 2"-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside. While specific validation data for this compound is limited in publicly available literature, this document compiles and compares validated methods for structurally similar and co-occurring flavonoid C-glycosides, such as orientin (B1677486), isoorientin, and vitexin. The presented data and protocols offer a robust framework for developing and validating analytical methods for this compound.
The methodologies covered include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC). This guide summarizes key validation parameters to aid researchers in selecting the most appropriate method for their specific analytical needs, from routine quality control to in-depth pharmacokinetic studies.
Comparative Performance of Analytical Methods
The following tables summarize the validation parameters for different analytical methods used for the quantification of flavonoid C-glycosides similar to this compound.
Table 1: UHPLC Method Validation Parameters for Orientin and Vitexin
| Parameter | Orientin | Vitexin | Reference |
| Linearity Range (µg/mL) | 1.32 - 127.01 | 1.40 - 134.06 | [1] |
| Correlation Coefficient (r) | 0.9999 | 0.9999 | [1] |
| Accuracy (% Recovery) | 96.26 - 103.15% | 96.26 - 103.15% | [1] |
| LOD (% w/w) | 0.002 | 0.003 | [1] |
| LOQ (% w/w) | 0.006 | 0.009 | [1] |
Table 2: HPLC-PDA Method Validation Parameters for Flavonoid Isomers
| Parameter | Orientin | Isoorientin | Vitexin | Isovitexin | Reference |
| Linearity Range (µg/mL) | 6.25 - 100.00 | 6.25 - 100.00 | 6.25 - 100.00 | 6.25 - 100.00 | [2] |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 | 0.9999 | 0.9999 | [2] |
| Accuracy (% Recovery) | 96.67 - 103.60% | 96.67 - 103.60% | 96.67 - 103.60% | 96.67 - 103.60% | [2] |
| Precision (Intra-day RSD%) | < 5.21% | < 5.21% | < 5.21% | < 5.21% | [2] |
| Precision (Inter-day RSD%) | < 5.40% | < 5.40% | < 5.40% | < 5.40% | [2] |
Table 3: HPTLC Method Validation Parameters for Flavonoid C-Glycosides
| Parameter | Orientin | Vitexin | Isoorientin | Isovitexin | Reference |
| Accuracy (% Recovery) | 99.79% | 100.46% | 93.95% | 95.30% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the quantification of this compound.
UHPLC Method for Orientin and Vitexin Quantification
-
Instrumentation : Ultra High-Performance Liquid Chromatography (UHPLC) system.[1]
-
Column : Not specified in the abstract.
-
Mobile Phase : Not specified in the abstract.
-
Extraction : Dried plant material extracted with 50% ethanol (B145695) using the reflux method.[1]
-
Validation Parameters :
-
Linearity : Established over a concentration range of 1.32-127.01 µg/mL for orientin and 1.40-134.06 µg/mL for vitexin.[1]
-
Accuracy : Determined by recovery studies, with results ranging from 96.26% to 103.15%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Calculated as 0.002% and 0.006% w/w for orientin, and 0.003% and 0.009% w/w for vitexin, respectively, based on the dried weight of the plant material.[1]
-
HPLC-PDA Method for Flavonoid Isomers
-
Instrumentation : High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.[2]
-
Column Temperature : 40 °C.[2]
-
Mobile Phase : A gradient of 0.1% (v/v) acidic water and acetonitrile.[2]
-
Flow Rate : 1 mL/min.[2]
-
Validation Parameters :
-
Linearity : Assessed over a concentration range of 6.25–100.00 μg/mL for orientin, isoorientin, vitexin, and isovitexin, with correlation coefficients (r²) of 0.9999 for all compounds.[2]
-
Accuracy : Confirmed with recovery values between 96.67% and 103.60% for all analytes.[2]
-
Precision : Evaluated through intra-day and inter-day repeatability, with relative standard deviations (RSD) of less than 5.21% and 5.40%, respectively.[2]
-
HPTLC Method for Flavonoid C-Glycosides
-
Stationary Phase : Silica gel 60 plates.[3]
-
Mobile Phase : Tetrahydrofuran-toluene-formic acid-water (16:8:2:1, v/v/v/v).[3]
-
Detection : UV detection at 350 nm.[3]
-
Validation Parameters :
-
Accuracy : Determined by a recovery study at three different levels. The average recovery was 99.79% for orientin, 100.46% for vitexin, 93.95% for isoorientin, and 95.30% for isovitexin.[3]
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying a flavonoid glycoside like this compound.
Caption: Workflow for analytical method validation.
References
A Comparative Guide to the Anti-Inflammatory Effects of 2"-O-beta-L-galactopyranosylorientin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside, in comparison with established anti-inflammatory agents. The information presented herein is intended to support research and development efforts in the field of inflammation therapeutics.
Comparative Analysis of Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. This section compares its efficacy with a standard steroidal anti-inflammatory drug, Dexamethasone (B1670325), and a well-characterized anti-inflammatory flavonoid, Quercetin. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted model for inflammation research.
Table 1: Comparison of the Inhibitory Effects on Pro-Inflammatory Mediators
| Compound | Target Mediator | Cell Line | Effective Concentration / IC50 | Citation(s) |
| This compound | Nitric Oxide (NO) | RAW 264.7 | Significant inhibition at 100-200 µM | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | Significant inhibition at 100-200 µM | [1] | |
| Interleukin-6 (IL-6) | RAW 264.7 | Significant inhibition at 100-200 µM | [1] | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | Significant inhibition reported | [2] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | Potent inhibition observed | [3] | |
| Interleukin-6 (IL-6) | RAW 264.7 | Significant inhibition reported | [4] | |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 | Significant inhibition at concentrations up to 50 µM | [5][6] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | Significant inhibition at concentrations up to 50 µM | [5][6] | |
| Interleukin-6 (IL-6) | RAW 264.7 | Significant inhibition at concentrations up to 50 µM | [5][6][7] |
Signaling Pathways in Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the NF-κB and ERK pathways, which are central to the expression of pro-inflammatory genes. Additionally, it has been shown to activate the NRF2/HO-1 pathway, which is involved in the antioxidant response and can suppress inflammation.
Caption: Mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide for the assessment of anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO assay, 24-well plates for cytokine assays) at a density of approximately 1.5 x 10^5 cells/well.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with varying concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate for a further 18-24 hours before collecting the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO.
-
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of the treated 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Cytokine Assays (ELISA for TNF-α and IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Principle: This assay utilizes a pair of antibodies specific to the target cytokine (e.g., TNF-α or IL-6). One antibody is coated onto the wells of a microplate to capture the cytokine, and the other is conjugated to an enzyme for detection. The addition of a substrate for the enzyme results in a color change proportional to the amount of cytokine present.
-
Procedure (General Outline):
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for the target cytokine and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The concentration of the cytokine is determined by comparison with a standard curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the anti-inflammatory effects of this compound.
References
- 1. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2”-O-beta-L-galactopyranosylorientin from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the sources, properties, and biological activities of 2”-O-beta-L-galactopyranosylorientin, a promising flavonoid glycoside.
This guide provides a comparative overview of 2”-O-beta-L-galactopyranosylorientin, a naturally occurring flavonoid C-glycoside, drawing from various scientific studies. We delve into its primary plant sources, physicochemical characteristics, and significant biological activities, with a focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols for its extraction, isolation, and quantification are also presented to support further research and development.
Physicochemical Properties
2”-O-beta-L-galactopyranosylorientin is a complex flavonoid with the molecular formula C27H30O16 and a molecular weight of approximately 610.5 g/mol [1][2][3]. Its structure consists of an orientin (B1677486) aglycone attached to a beta-L-galactopyranosyl moiety at the 2” position.
| Property | Value | References |
| Molecular Formula | C27H30O16 | [1][2][3] |
| Molecular Weight | 610.5 g/mol | [1][2][3] |
| Synonyms | Orientin-2''-O-β-L-galactoside | [1] |
Botanical Sources and Distribution
This flavonoid glycoside has been identified in several plant species, with notable concentrations found in:
-
Trollius chinensis Bunge: The flowers of this plant are a significant source of 2”-O-beta-L-galactopyranosylorientin[1][4][5]. A study on the distribution of this compound within the flower parts of Trollius chinensis revealed that the calyx is the most enriched part, containing approximately 83.62% of the total amount of the compound found in the flower.
-
Trollius ledebouri Reichb.: The flowers of this species are another confirmed source of 2”-O-beta-L-galactopyranosylorientin[3][6][7][8].
Quantitative analysis has shown the presence of 2”-O-beta-L-galactopyranosylorientin in Trollius ledebouri at a concentration of 540 μg/g of plant material. While direct comparative studies on the yield from all three species are limited, the available data suggests that Trollius species are a potent source of this compound.
Comparative Biological Activity
The primary biological activity attributed to 2”-O-beta-L-galactopyranosylorientin is its potent anti-inflammatory effect. Limited information is available regarding its antioxidant capacity in its purified form, with most studies focusing on the extracts of the source plants.
| Biological Activity | Plant Source of Compound | Key Findings | References |
| Anti-inflammatory | Trollius chinensis | Decreased the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1] | [1] |
| Anti-inflammatory | Trollius chinensis | Significantly inhibited the production of NO and TNF-α in LPS-stimulated microglial cells. This was accompanied by the suppression of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[7] | [7] |
Further research is required to determine and compare the specific IC50 values for the antioxidant activity of purified 2”-O-beta-L-galactopyranosylorientin from these different botanical sources.
Experimental Protocols
Extraction and Isolation of 2”-O-beta-L-galactopyranosylorientin
The following is a general protocol for the extraction and isolation of flavonoid C-glycosides from plant materials, which can be adapted for 2”-O-beta-L-galactopyranosylorientin.
1. Extraction:
-
Air-dry and powder the plant material (e.g., flowers of Trollius species or leaves of Lophatherum gracile).
-
Extract the powdered material with 80% ethanol (B145695) at 50°C overnight, repeating the process twice.
-
Combine the extracts and concentrate under vacuum to obtain a residue.
2. Fractionation:
-
Suspend the residue in water and partition with ethyl acetate (B1210297) to separate compounds based on polarity.
-
Subject the water-soluble fraction to column chromatography on a Diaion HP-20 resin, eluting with a methanol/water gradient. The flavonoid-enriched fractions are typically eluted with 50-70% methanol.
3. Purification:
-
Further purify the flavonoid-enriched fractions using Sephadex LH-20 column chromatography with a methanol/water eluent.
-
Final purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of 2”-O-beta-L-galactopyranosylorientin in plant extracts.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water containing 0.1% formic acid is commonly employed for the separation of flavonoids. A typical gradient might start with a lower concentration of acetonitrile and gradually increase over the run.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 350 nm is suitable for flavonoids.
-
Quantification: Create a calibration curve using a purified standard of 2”-O-beta-L-galactopyranosylorientin at various concentrations. The concentration in the plant extract can then be determined by comparing its peak area to the calibration curve.
Visualizing the Molecular Pathways and Experimental Workflow
To better understand the mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new flavone C-glycosides from Trollius ledebourii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2"-O-beta-L-galactopyranosylorientin | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavone glycosides from commercially available Lophatheri Herba and their chromatographic fingerprinting and quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming the Identity of 2"-O-beta-L-galactopyranosylorientin: A Comparative Guide to Orthogonal Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of natural products is a critical step in drug discovery and development. This guide provides a comparative overview of orthogonal analytical techniques for confirming the identity of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with potential therapeutic applications. By employing multiple, independent analytical methods, researchers can achieve a higher degree of confidence in the structural elucidation of this and other complex natural products.
Introduction to this compound
This compound is a C-glycosylflavone, a class of compounds known for their diverse biological activities. Accurate identification is paramount for ensuring the consistency, safety, and efficacy of any potential therapeutic agent derived from it. An orthogonal analytical approach, which utilizes techniques based on different physicochemical principles, is the gold standard for structural confirmation.
Orthogonal Analytical Techniques: A Comparative Overview
Three primary orthogonal techniques are indispensable for the structural confirmation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). The table below summarizes the key aspects of each technique.
| Technique | Principle of Separation/Detection | Strengths | Limitations |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. Essential for unambiguous structure elucidation. | Relatively low sensitivity compared to MS. Requires highly pure samples and can be time-consuming. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity and ability to determine molecular weight with high accuracy. Tandem MS (MS/MS) provides fragmentation patterns for structural insights. | Does not provide detailed stereochemical information. Isomeric compounds can be difficult to distinguish without chromatographic separation. |
| HPLC/UPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for separating complex mixtures and quantifying compounds. Can be coupled with various detectors (e.g., UV, MS) for enhanced specificity. | Co-elution of compounds can occur. Identification is often based on comparison with a reference standard. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using the three orthogonal techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the assignment of proton (¹H) and carbon (¹³C) signals.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve an accurately weighed amount of purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
2D NMR: Perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Assign the chemical shifts of all protons and carbons in the molecule by interpreting the 1D and 2D spectra. Compare the obtained data with published values for orientin (B1677486) and related glycosides to confirm the structure.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS)
Objective: To determine the accurate mass of the molecule and its fragments, providing confirmation of the elemental composition and structural motifs.
Instrumentation: A UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-40% B; 10-12 min, 40-95% B; 12-14 min, 95% B; 14-14.1 min, 95-5% B; 14.1-16 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative or positive mode.
-
Capillary Voltage: 2.5-3.5 kV.
-
Cone Voltage: 30-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra. Use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
Data Analysis: Process the data using software such as MassLynx or Xcalibur. Determine the accurate mass of the parent ion and compare it to the theoretical mass of this compound (C₂₇H₃₀O₁₆). Analyze the MS/MS fragmentation pattern. For C-glycosylflavones, characteristic fragmentation involves cleavage of the glycosidic bond and cross-ring cleavages of the sugar moiety.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of the sample and quantify the compound by comparing its retention time and UV spectrum with a certified reference standard.
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelengths for flavonoids, typically around 270 nm and 350 nm.
-
Injection Volume: 10-20 µL.
Data Analysis: Compare the retention time of the peak in the sample chromatogram with that of a certified reference standard of this compound. The UV spectrum of the peak should also match that of the standard. Purity can be assessed by calculating the peak area percentage.
Visualization of the Orthogonal Approach
The following diagram illustrates the workflow for confirming the identity of this compound using an orthogonal analytical approach.
Caption: Workflow for orthogonal analytical confirmation.
Conclusion
The identity of this compound can be confidently established through the synergistic use of NMR spectroscopy, mass spectrometry, and chromatography. Each technique provides a unique and complementary piece of the structural puzzle. By integrating the data from these orthogonal methods, researchers can ensure the accuracy and reliability of their findings, a cornerstone of robust scientific research and drug development.
In Vivo Validation of 2”-O-beta-L-galactopyranosylorientin: A Comparative Analysis of In Vitro Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin (OGA) and evaluates its potential for in vivo efficacy by drawing comparisons with the well-documented in vivo activities of the structurally related flavonoid, luteolin (B72000), and the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. While direct in vivo studies on OGA are not extensively available in the public domain, this guide synthesizes existing in vitro data for OGA with established in vivo findings for relevant comparators to offer a predictive validation framework.
Executive Summary
2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in plants such as Trollius chinensis, has demonstrated notable anti-inflammatory effects in vitro.[1] Specifically, it has been shown to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This includes the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), as well as the downregulation of interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) expression.[2] The mechanism of action appears to involve the modulation of critical signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK), alongside the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[2]
To extrapolate the potential in vivo performance of OGA, this guide leverages data from studies on luteolin, a flavonoid with a similar core structure that has been extensively studied in animal models of inflammation. Luteolin has shown potent anti-inflammatory effects in vivo, including the reduction of carrageenan-induced paw edema.[3] This comparison, alongside data for the widely used NSAID Indomethacin, provides a basis for assessing the prospective in vivo relevance of the in vitro findings for OGA.
Data Presentation: In Vitro and In Vivo Anti-Inflammatory Activity
The following tables summarize the key quantitative data for 2”-O-beta-L-galactopyranosylorientin (in vitro) and its comparators, Luteolin and Indomethacin (in vivo).
Table 1: In Vitro Anti-Inflammatory Activity of 2”-O-beta-L-galactopyranosylorientin
| Compound | Cell Line | Stimulant | Concentration | Effect | Reference |
| 2”-O-beta-L-galactopyranosylorientin | BV-2 Microglia | LPS | Not Specified | Inhibition of NO and TNF-α production | [2] |
| 2”-O-beta-L-galactopyranosylorientin | RAW 264.7 Macrophages | LPS | 100-200 µM | Decreased production of NO, IL-6, and TNF-α | [1] |
Table 2: In Vivo Anti-Inflammatory Activity of Luteolin and Indomethacin
| Compound | Animal Model | Inflammation Model | Dose | Effect | Reference |
| Luteolin | Mice | Carrageenan-induced paw edema | 10 and 50 mg/kg (oral) | Significant suppression of paw edema | [3] |
| Indomethacin | Rats | Carrageenan-induced paw edema | 5 mg/kg (i.p.) | Significant inhibition of paw edema | [4] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay for 2”-O-beta-L-galactopyranosylorientin (OGA)
-
Cell Culture: BV-2 microglial cells or RAW 264.7 macrophages are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of OGA for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-1β, IL-6): Levels of pro-inflammatory cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The expression levels of proteins such as iNOS, COX-2, and components of the NF-κB and ERK signaling pathways are detected using specific primary and secondary antibodies.
-
Nrf2/HO-1 Pathway Activation: The nuclear translocation of Nrf2 and the expression of HO-1 are assessed by Western blotting or immunofluorescence to determine the activation of this antioxidant pathway.[2]
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Sprague-Dawley rats or ICR mice are used for the study.
-
Treatment: Animals are orally administered with the test compound (e.g., Luteolin) or intraperitoneally injected with a reference drug (e.g., Indomethacin) at specified doses. A control group receives the vehicle.
-
Induction of Inflammation: After a defined period (e.g., 30-60 minutes) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[4][5]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4][5]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Mandatory Visualization
Caption: OGA's anti-inflammatory signaling pathway.
Caption: In vivo experimental workflow for paw edema.
Discussion and Conclusion
The in vitro data for 2”-O-beta-L-galactopyranosylorientin strongly suggest its potential as an anti-inflammatory agent. Its ability to inhibit key pro-inflammatory mediators and modulate critical signaling pathways in macrophages and microglia provides a solid rationale for its further investigation.
While direct in vivo validation for OGA is currently lacking in the reviewed literature, the extensive in vivo evidence for the structurally similar flavonoid, luteolin, offers a compelling proxy. Luteolin's demonstrated efficacy in animal models of inflammation, such as the carrageenan-induced paw edema model, at pharmacologically relevant doses, supports the hypothesis that OGA may exhibit similar anti-inflammatory properties in vivo. The mechanisms of action observed for OGA in vitro, particularly the inhibition of NF-κB and the activation of the Nrf2 pathway, are consistent with the known anti-inflammatory mechanisms of many flavonoids that have proven effective in vivo.
Compared to the standard NSAID Indomethacin, flavonoids like luteolin often exhibit a broader mechanism of action, encompassing both anti-inflammatory and antioxidant effects. This multi-target profile could offer advantages in the context of complex inflammatory diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of extraction techniques for 2"-O-beta-L-galactopyranosylorientin.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2"-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside found in medicinal plants such as Trollius chinensis and Lophatherum gracile, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects. The efficient extraction of this compound from its natural sources is a critical first step in research, development, and potential commercialization.
This guide provides a comparative analysis of various extraction techniques applicable to this compound and similar flavonoid glycosides. While direct comparative studies for this specific molecule are limited, this document synthesizes available data from structurally related and co-occurring flavone (B191248) C-glycosides, such as orientin (B1677486) and isoorientin (B1672268), to provide a valuable performance benchmark. The techniques discussed range from conventional solvent extraction to modern, intensified methods like ultrasound-assisted and microwave-assisted extraction.
The objective of this guide is to offer an evidence-based resource for selecting the most appropriate extraction strategy based on key performance indicators such as yield, efficiency, time, and solvent consumption. Detailed experimental protocols are provided to facilitate the practical application of these methods in a laboratory setting.
Comparative Analysis of Extraction Techniques
The selection of an extraction method significantly impacts the yield and purity of the target compound, as well as the overall efficiency and environmental footprint of the process. This section compares conventional and modern techniques for the extraction of flavone C-glycosides, using data from orientin and isoorientin as proxies for this compound.
Modern intensified techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally demonstrate superior performance over conventional methods like Maceration and Heat Reflux Extraction (HRE).[1][2] UAE and MAE offer higher yields in significantly shorter timeframes, coupled with reduced solvent and energy consumption.[1][3] Specifically, studies on related compounds have shown that MAE can yield up to 24.49 g of rutin (B1680289) per kg of dry weight, compared to 16.00 g/kg for maceration.[4] Similarly, UAE has been shown to be more efficient than HRE for extracting orientin from Trollius chinensis, with yields of 0.53% to 0.62% for UAE compared to 0.52% for HRE.[5]
Data Summary
The following table summarizes quantitative data from studies on orientin and isoorientin, which are structurally analogous to the target compound. These results highlight the relative efficiencies of different extraction methodologies.
| Extraction Technique | Target Compound(s) | Plant Source | Solvent | Extraction Time | Yield (mg/g or % of dry weight) | Reference |
| Heat Reflux Extraction (HRE) | Orientin | Trollius chinensis | Ethanol (B145695) | 2 hours | 0.52% | [5] |
| Ultrasound-Assisted Extraction (UAE) | Orientin | Trollius chinensis | Ethanol | 70 minutes | 0.53% - 0.62% | [5] |
| Microwave-Assisted Extraction (MAE) | Isoorientin & Isovitexin | Thai Jasmine Rice Leaves | Ethanol | 7.5 minutes | 7.23 mg/g (Isoorientin) | [4] |
| Maceration | Rutin (Flavonoid Glycoside) | Cassava Leaves | 60% Ethanol | 24 hours | 16.00 mg/g | [4] |
| Soxhlet Extraction | Total Flavonoids | Lagenaria siceraria | Ethyl Acetate | 6 hours | 18.54 mg/g | [1] |
Note: The data presented is for analogous compounds and should be considered indicative of relative performance for this compound.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and should be optimized for the specific plant material and laboratory equipment used.
Ultrasound-Assisted Extraction (UAE) Protocol
This method utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.
Materials and Equipment:
-
Dried, powdered plant material (e.g., Trollius chinensis flowers)
-
Extraction solvent (e.g., 70% Ethanol)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (beaker or flask)
-
Centrifuge and tubes
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Solvent Addition: Place the powder in a 500 mL flask and add 160 mL of 70% ethanol (achieving a liquid-to-solid ratio of 16:1 mL/g).[5]
-
Sonication: Place the flask in an ultrasonic bath. Set the temperature to 48°C and sonicate for 70 minutes.[5] Ensure the liquid level in the bath is sufficient to cover the solvent level in the flask.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.
-
Purification: The crude extract can be further purified using techniques like column chromatography with macroporous resins (e.g., XAD7HP) to isolate the target compound.[6]
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of intracellular components.[1]
Materials and Equipment:
-
Dried, powdered plant material
-
Extraction solvent (e.g., 70% Ethanol)
-
Microwave extraction system (closed or open-vessel)
-
Extraction vessel (microwave-safe)
-
Centrifuge and tubes
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 5 g of finely powdered, dried plant material.
-
Solvent Addition: Place the sample into the microwave extraction vessel and add 188.5 mL of solvent (achieving a solvent-to-solid ratio of 37.7:1 mL/g).[4]
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the microwave power to a specific input power of 6.68 W/g and irradiate for 7.5 minutes.[4] Monitor temperature and pressure according to the system's safety guidelines.
-
Cooling: After irradiation, allow the vessel to cool to room temperature before opening.
-
Separation and Filtration: Centrifuge and filter the mixture as described in the UAE protocol.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Purification: The crude extract can be purified using chromatographic methods to isolate this compound.
Conventional Heat Reflux Extraction (HRE) Protocol
A traditional method involving boiling the solvent with the plant material to extract the desired compounds.
Materials and Equipment:
-
Dried, powdered plant material
-
Extraction solvent (e.g., 70% Ethanol)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place 10 g of powdered plant material into a 500 mL round-bottom flask.
-
Solvent Addition: Add 200 mL of 70% ethanol.
-
Refluxing: Attach the condenser to the flask and place it in a heating mantle. Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2 hours.[5]
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
-
Purification: Proceed with chromatographic purification as needed.
Visualizing the Process
The following diagrams illustrate the general workflow for the extraction and analysis of this compound and the logical relationship between modern extraction techniques.
Caption: General workflow for extraction, purification, and analysis.
Caption: Modern techniques offer higher efficiency than conventional methods.
References
Reproducibility of Experimental Results for 2”-O-beta-L-galactopyranosylorientin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Bioactivity
2”-O-beta-L-galactopyranosylorientin has been primarily investigated for its anti-inflammatory and neuroprotective effects. Its mechanism of action involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. To contextualize its efficacy, this section compares its activity with other well-studied flavone (B191248) C-glycosides like orientin (B1677486), isoorientin, vitexin (B1683572), and isovitexin (B1672635).
Anti-inflammatory Activity
The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are attributed to its ability to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.[1] This is a common mechanism shared by many flavonoids. For instance, orientin and vitexin have also been shown to significantly reduce the levels of inflammatory factors in LPS-induced cell inflammation.[2]
| Compound | Cell Line | Concentration | Target | Inhibition/Reduction | Reference |
| 2”-O-beta-L-galactopyranosylorientin | RAW 264.7 | 100-200 µM | NO, IL-6, TNF-α | Significant decrease in production | [1] |
| Orientin | RAW 264.7 | Not specified | Inflammatory factors | Significant reduction | [2] |
| Vitexin | RAW 264.7 | Not specified | Inflammatory factors | Significant reduction | [2] |
| Isoorientin | HGC27 cells | 6.25-25 µM | Pro-inflammatory cytokines, COX-2 | Decreased expression | [3] |
Antioxidant Activity
The antioxidant properties of flavonoids are crucial to their protective effects. While specific quantitative antioxidant data for 2”-O-beta-L-galactopyranosylorientin is limited in the reviewed literature, the activity of its close relatives, vitexin and isovitexin, has been evaluated. Both compounds exhibit significant antioxidant activity, with isovitexin showing a slightly higher radical scavenging capacity in some studies.[4][5][6] The antioxidant mechanism of these flavonoids often involves the activation of the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.
| Compound | Assay | IC50 / Rate Constant | Comparison | Reference |
| Vitexin | OOH radical scavenging | 1.45 × 10³ M⁻¹ s⁻¹ | Slightly lower than Trolox | [4] |
| Isovitexin | OOH radical scavenging | 4.78 × 10³ M⁻¹ s⁻¹ | Slightly lower than Trolox | [4] |
| Isovitexin | DPPH radical scavenging | 1.72 µg/mL | Outperformed ascorbic acid (2.19 µg/mL) | [7] |
Signaling Pathways
The biological effects of 2”-O-beta-L-galactopyranosylorientin and related flavonoids are mediated through complex signaling cascades. Understanding these pathways is essential for targeted drug development.
Caption: Inhibition of NF-κB and ERK signaling pathways.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway.
Experimental Protocols
Reproducibility of experimental results is critically dependent on the meticulous execution of standardized protocols. Below are detailed methodologies for key experiments cited in the evaluation of 2”-O-beta-L-galactopyranosylorientin and related flavonoids.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro assay is fundamental for assessing the anti-inflammatory potential of a compound.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
The following day, replace the medium with fresh medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin or the comparator compound.
-
After a pre-incubation period (e.g., 1 hour), add LPS to a final concentration of 10-100 ng/mL to induce an inflammatory response.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of incubation, collect the cell culture supernatant. Measure the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent.
-
Cytokine (TNF-α, IL-6) Production: Collect the supernatant and quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Caption: Workflow for LPS-induced inflammation assay.
Nrf2/HO-1 Pathway Activation Assay
This assay determines a compound's ability to activate the cellular antioxidant response.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 or RAW 264.7) and seed in appropriate culture plates.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 6-24 hours).
2. Western Blot Analysis for Protein Expression:
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by incubation with a corresponding secondary antibody.
-
Visualize the protein bands using an appropriate detection system.
3. Nuclear Translocation of Nrf2 (Immunofluorescence):
-
Grow cells on coverslips and treat with the compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope.
Considerations for Reproducibility
While no direct studies on the reproducibility of 2”-O-beta-L-galactopyranosylorientin's effects were identified, general challenges in the reproducibility of in vitro studies with flavonoids are well-documented.[8] Factors that can contribute to variability in experimental outcomes include:
-
Purity and Stability of the Compound: The purity of the 2”-O-beta-L-galactopyranosylorientin used can significantly impact results. Proper storage and handling are crucial to prevent degradation.
-
Cell Line Authenticity and Passage Number: Variations between cell line stocks and the use of high-passage-number cells can lead to inconsistent responses.
-
Reagent and Media Variability: Differences in the source and lot of reagents, media, and serum can affect cell growth and their response to stimuli.
-
Experimental Conditions: Minor variations in incubation times, cell densities, and the concentration of stimulating agents like LPS can lead to different outcomes.
To enhance the reproducibility of studies on 2”-O-beta-L-galactopyranosylorientin, it is recommended to:
-
Source the compound from a reputable supplier with a certificate of analysis.
-
Utilize low-passage-number, authenticated cell lines.
-
Maintain detailed records of all reagents and experimental parameters.
-
Include appropriate positive and negative controls in all assays.
By adhering to standardized protocols and being mindful of the potential sources of variability, researchers can contribute to a more robust and reproducible body of evidence for the therapeutic potential of 2”-O-beta-L-galactopyranosylorientin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2"-O-beta-L-galactopyranosylorientin
This document provides a procedural, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of 2"-O-beta-L-galactopyranosylorientin.
I. Immediate Actions: Hazard Assessment and Consultation
The primary step in the proper disposal of any research chemical for which a specific SDS is not available is a conservative hazard assessment and consultation with institutional safety personnel.
Step 1: Initial Hazard Evaluation
-
Treat this compound as a potentially hazardous substance.
-
Do not assume it is non-hazardous and suitable for drain or regular trash disposal.
-
Review all available information, including any supplier information, for safety recommendations.
Step 2: Mandatory EHS Consultation
-
Contact your institution's EHS office to inform them about the need to dispose of this compound.[1]
-
Provide them with all available information on the compound.
-
The EHS office will provide institution-specific procedures for the disposal of research chemicals and unknown substances.[2]
II. Experimental Protocol: Waste Segregation and Collection
Proper segregation and collection are critical to prevent accidental chemical reactions and to ensure safe handling and disposal.
Step 1: Waste Characterization and Segregation
-
Based on its chemical class (flavonoid glycoside), it should be segregated with other non-halogenated organic solids or solutions, unless otherwise directed by your EHS office.
-
Do not mix this compound waste with incompatible chemicals. Common incompatibilities to avoid include mixing with strong acids, bases, or oxidizing agents.[3]
Step 2: Containerization
-
Use a designated, compatible, and properly sealed waste container. The container must be in good condition with a secure, leak-proof lid.[4][5]
-
The container should be clearly labeled as "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]
-
The label should also include the date when the waste was first added to the container and the name of the generating laboratory or researcher.[5]
Step 3: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure secondary containment (e.g., a larger, chemically resistant tray) is used to capture any potential leaks.
III. Data Presentation: Disposal Procedure Summary
The following table summarizes the key procedural steps for the disposal of this compound.
| Step | Action | Key Considerations |
| 1 | Initial Assessment | Assume the compound is hazardous due to the absence of a specific SDS. |
| 2 | EHS Consultation | Mandatory. Contact your institution's EHS office for specific disposal protocols. |
| 3 | Segregation | Segregate as a non-halogenated organic compound. Do not mix with incompatible waste streams.[3] |
| 4 | Containerization | Use a compatible, sealed, and leak-proof container. |
| 5 | Labeling | Label with "Hazardous Waste," the full chemical name, and the accumulation start date.[5] |
| 6 | Storage | Store in a designated Satellite Accumulation Area with secondary containment.[3] |
| 7 | Disposal | Arrange for pickup by your institution's EHS or a certified hazardous waste contractor.[6] |
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Final Disposal Protocol
Step 1: Final Container Sealing and Inspection
-
Once the waste container is full (do not exceed 90% capacity), securely seal the lid.
-
Inspect the container for any external contamination and ensure the label is accurate and legible.
Step 2: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
-
Provide all necessary documentation as required by your institution.
Step 3: Record Keeping
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory inventory or notebook.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 2"-O-beta-L-galactopyranosylorientin
Disclaimer: This document provides guidance on the safe handling of 2"-O-beta-L-galactopyranosylorientin based on general principles for flavonoid glycosides and compounds with unknown toxicological properties. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication. It is imperative to treat this and any substance of unknown toxicity with a high degree of caution. This guide is intended for use by trained laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (in open air) | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95 respirator or working in a certified chemical fume hood |
| Weighing and Aliquoting (in fume hood) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required if fume hood is functioning correctly |
| Dissolving and Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended to perform in a well-ventilated area or fume hood |
| In-Use Applications (e.g., cell culture) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Dependent on the specific experimental protocol and potential for aerosol generation |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat or chemical-resistant apron | N95 respirator or higher, depending on the size of the spill |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal, emphasizing the minimization of exposure.
2.1 Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (laboratory coat, safety glasses, and nitrile gloves) when opening the package.
-
Verify that the container is properly labeled and sealed.
2.2 Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled.
2.3 Weighing and Preparation of Solutions
-
Minimize Dust Generation: Handle the solid compound in a manner that avoids creating dust.[1]
-
Use of Engineering Controls: Whenever possible, weigh and handle the powdered form of this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2]
-
Work Surface: Cover the work surface with disposable bench paper to contain any minor spills.[3]
-
Utensils: Use clean spatulas and weighing papers.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.
2.4 In-Use Handling
-
When working with solutions of the compound, wear standard laboratory PPE.
-
Avoid direct contact with skin and eyes.[4]
-
Do not eat, drink, or apply cosmetics in the laboratory.[4][5]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
2.5 Spill Response
-
Small Spills (Powder):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the paper towels with water (if compatible) to help contain the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response should clean up large spills.
-
Disposal Plan
As a novel compound with unknown environmental and health impacts, all waste containing this compound must be treated as hazardous waste.
3.1 Solid Waste
-
Includes contaminated gloves, weighing papers, pipette tips, and any unused solid compound.
-
Place all solid waste into a dedicated, clearly labeled hazardous waste container.[6] The container should be a high-density polyethylene (B3416737) (HDPE) drum or a glass container with a secure lid.
-
Label the container as "Hazardous Waste" and list the contents, including "this compound".
3.2 Liquid Waste
-
Includes any solutions containing the compound.
-
Collect all liquid waste in a dedicated, labeled hazardous liquid waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[6] For instance, do not mix with strong acids, bases, or oxidizing agents.
3.3 Final Disposal
-
Ensure all waste containers are securely sealed and properly labeled.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6]
-
Provide the EHS office with all available information about the compound.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
